Astrophloxine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNGKUSEZTBMB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14696-39-0 | |
| Record name | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Astrophloxine: An In-depth Technical Guide to its Spectral Properties
Introduction to Phloxine B
Phloxine B is a water-soluble red dye derived from fluorescein, characterized by the presence of four bromine and four chlorine atoms.[1] It sees wide application as a biological stain, particularly in histology for coloring cytoplasm and connective tissues in shades of red, and as a viability dye for organisms like yeast.[1][2] Its strong fluorescence and well-documented spectral properties make it an excellent model for this technical guide.
Core Spectral and Photophysical Properties
The interaction of a fluorophore with light is defined by several key quantitative parameters. These properties determine the optimal conditions for its use in fluorescence-based applications and instrumentation.
Data Presentation
The following tables summarize the key spectral and photophysical properties of Phloxine B.
Table 1: Spectral Properties of Phloxine B
| Property | Value | Notes |
| Excitation Maximum (λex) | ~540-548 nm | The peak wavelength of light absorbed by the molecule.[1][2][3][4] |
| Emission Maximum (λem) | ~564 nm | The peak wavelength of light emitted by the molecule after excitation.[1][2][4] |
| Molar Absorptivity (ε) | 1150-1300 M⁻¹cm⁻¹ | At 546-550 nm in 50% ethanol. This value indicates how strongly the dye absorbs light at a specific wavelength.[5] |
| Stokes Shift | ~16-24 nm | The difference between the excitation and emission maxima. |
Table 2: Photophysical Properties of Phloxine B
| Property | Value | Notes |
| Appearance | Red to brown powder | [2] |
| Molecular Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | [2] |
| Molar Mass | 829.63 g/mol | [2] |
| Solubility | Soluble in water and ethanol | [1][3] |
Principles of Fluorescence
The phenomenon of fluorescence is best described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
Caption: Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, and fluorescence emission.
Experimental Protocols
Accurate determination of a fluorophore's spectral properties requires standardized experimental procedures.
Measurement of Absorption Spectrum
Objective: To determine the wavelength(s) at which the fluorophore absorbs light most efficiently and to calculate its molar absorptivity.
Methodology:
-
Sample Preparation: Prepare a stock solution of Phloxine B in a suitable solvent (e.g., 50% ethanol) of a precisely known concentration. Create a series of dilutions from the stock solution.
-
Instrumentation: Use a UV-Visible spectrophotometer.
-
Procedure: a. Calibrate the spectrophotometer using a cuvette filled with the solvent as a blank. b. Measure the absorbance of each dilution across a relevant wavelength range (e.g., 400-600 nm for Phloxine B). c. Identify the wavelength of maximum absorbance (λmax).
-
Data Analysis: a. Plot absorbance at λmax versus concentration. b. According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).
Measurement of Fluorescence Excitation and Emission Spectra
Objective: To determine the optimal excitation wavelength and the resulting emission spectrum of the fluorophore.
Methodology:
-
Sample Preparation: Prepare a dilute solution of Phloxine B in the desired solvent. The absorbance at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Procedure for Emission Spectrum: a. Set the excitation monochromator to the fluorophore's absorption maximum (e.g., 540 nm for Phloxine B).[1][2] b. Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 550-700 nm). c. The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).[1][2]
-
Procedure for Excitation Spectrum: a. Set the emission monochromator to the fluorophore's emission maximum (e.g., 564 nm).[1][2] b. Scan the excitation monochromator over a range of shorter wavelengths (e.g., 450-560 nm). c. The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum, which should closely resemble the absorption spectrum.
Experimental Workflow and Signaling Pathways
The application of fluorescent dyes in research often involves specific workflows for sample labeling and analysis.
General Workflow for Fluorescence Spectroscopy
The following diagram outlines a typical workflow for analyzing a sample using fluorescence spectroscopy.
Caption: A generalized experimental workflow for fluorescence spectroscopy from sample preparation to data analysis.
Signaling Pathway Visualization: Phloxine B as a Viability Stain
Phloxine B can be used to differentiate between live and dead cells, particularly in yeast.[1] This application is based on the principle of membrane integrity.
Caption: Logical diagram illustrating the mechanism of Phloxine B as a cell viability stain.
Conclusion
This technical guide has outlined the fundamental spectral properties of fluorescent dyes, using Phloxine B as a practical example due to the lack of available data for Astrophloxine. The provided tables, protocols, and diagrams offer a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and apply the principles of fluorescence spectroscopy in their work. The methodologies detailed are robust and can be adapted for the characterization of novel or less-documented fluorophores.
References
The Core Mechanism of Astrophloxine Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence mechanism of Astrophloxine, a versatile fluorescent dye. Known chemically as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide, this compound is a member of the cyanine dye family, which is widely utilized in biological research for applications such as fluorescence microscopy and flow cytometry due to its exceptional photostability and strong absorption properties.[1][2] This document details its photophysical properties, the fundamental principles governing its fluorescence, and standardized protocols for its experimental application.
Photophysical Properties of this compound and Related Cyanine Dyes
Quantitative characterization of a fluorophore's photophysical properties is essential for its effective application. The following table summarizes key quantitative data for a closely related dicarbocyanine analog of this compound, providing a strong reference for its expected performance.
| Parameter | Value | Solvent | Reference |
| Peak Absorption Wavelength (λmax) | 637.5 nm | Methanol | [3] |
| Molar Extinction Coefficient (ε) | 200,000 M-1cm-1 | Methanol | [3] |
| Fluorescence Quantum Yield (Φf) | 0.4 | Methanol | [3] |
Note: The data presented is for 1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide, a structurally similar cyanine dye. This information is provided as a close approximation of the photophysical properties of this compound (1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide).
The Mechanism of Fluorescence
The fluorescence of this compound, like other cyanine dyes, is governed by the process of absorbing and re-emitting light energy. This phenomenon can be comprehensively understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
The process begins when the this compound molecule absorbs a photon of light, causing an electron to be promoted from its electronic ground state (S0) to a higher energy excited singlet state (S1 or S2). This is a very rapid event, occurring on the femtosecond timescale.
Following excitation, the molecule quickly undergoes vibrational relaxation and internal conversion, non-radiatively losing some energy as heat and descending to the lowest vibrational level of the first excited singlet state (S1). This process is significantly faster than the fluorescence emission itself.
From the S1 state, the molecule can return to the ground state (S0) through several pathways. The primary radiative pathway is fluorescence, where a photon is emitted. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This energy difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.
Competing with fluorescence are non-radiative decay pathways, such as internal conversion and intersystem crossing to a triplet state (T1). For many cyanine dyes, photoisomerization and fluorescence are the main processes responsible for the deactivation of the excited singlet state.[4] The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide 14696-39-0 | TCI AMERICA [tcichemicals.com]
- 3. PhotochemCAD | 1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide [photochemcad.com]
- 4. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Astrophloxine: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine, also known by its chemical name 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide, is a fluorescent dye belonging to the cyanine family.[1] These dyes are widely utilized in various biological and biomedical research applications, including fluorescence microscopy, flow cytometry, and as labels for biomolecules, due to their strong absorption and emission properties in the visible and near-infrared regions of the spectrum.[1] This technical guide provides an in-depth overview of the quantum yield and photostability of this compound, presenting available quantitative data, detailed experimental protocols for their determination, and visualizations of its application in experimental workflows.
While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related cyanine dyes to provide reasonable estimates and a thorough understanding of its expected photophysical behavior.
Quantitative Data
The following tables summarize the available quantitative data for this compound and a closely related indocarbocyanine dye. This data is essential for researchers planning experiments and needing to compare the performance of different fluorophores.
Table 1: Quantum Yield of this compound and a Related Indocarbocyanine Dye
| Compound Name | Synonym | Quantum Yield (Φ) | Solvent |
| 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | This compound | Data not available | - |
| 1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide | - | 0.4 | Methanol |
Note: The quantum yield of 1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide is provided as a reference due to the lack of specific data for this compound. The structural similarity suggests that this compound's quantum yield is likely to be in a comparable range.
Table 2: Photostability of Cyanine Dyes
| Dye Family | General Photostability Characteristics | Factors Influencing Photostability |
| Cyanine Dyes (including this compound) | Generally susceptible to photobleaching, particularly those with longer polymethine chains.[2] The photobleaching process often involves the generation of reactive oxygen species.[3][4] The rate of photobleaching is dependent on the illumination intensity and the chemical environment. | Antioxidants: The presence of reducing agents or antioxidants, such as β-mercaptoethanol or specific thio-imidazole amino acids, can significantly enhance photostability.[5][6] Encapsulation: Encapsulating the dye within nanoparticles or other matrices can protect it from the environment and reduce photobleaching.[4][7] Solvent: The solvent environment can influence the rate of photobleaching. |
Experimental Protocols
Accurate determination of quantum yield and photostability is crucial for the reliable application of fluorescent dyes. The following are detailed methodologies for these key experiments, adapted for cyanine dyes like this compound.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the relative method for determining the fluorescence quantum yield of a sample (this compound) by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solution of unknown quantum yield
-
Standard dye solution with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Solvent (e.g., spectroscopic grade ethanol or methanol)
Procedure:
-
Prepare a series of dilute solutions of both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard dye.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of this compound (Φ_s) using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard
-
m_s is the slope of the plot for this compound
-
m_std is the slope of the plot for the standard
-
η_s is the refractive index of the solvent used for the sample
-
η_std is the refractive index of the solvent used for the standard (if different)
-
Protocol 2: Assessment of Photostability (Photobleaching Assay)
This protocol outlines a method to quantify the photostability of this compound by measuring the decrease in its fluorescence intensity over time upon continuous illumination.
Materials:
-
Fluorescence microscope equipped with a suitable excitation light source and filter set for this compound.
-
Camera for capturing fluorescence images.
-
Image analysis software.
-
This compound-labeled sample (e.g., stained cells or a solution in a well plate).
-
Mounting medium (if applicable).
Procedure:
-
Prepare the this compound-labeled sample and mount it on the microscope stage.
-
Select a region of interest (ROI) for analysis.
-
Acquire an initial fluorescence image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire fluorescence images at regular time intervals (e.g., every 30 seconds) for a defined duration.
-
Measure the mean fluorescence intensity within the ROI for each image using image analysis software.
-
Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) as a function of time.
-
Determine the photobleaching half-life (t½) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arxiv.org [arxiv.org]
Unveiling Astrophloxine: A Technical Guide to its Synthesis and Properties
Introduction
Astrophloxine, a vibrant reddish dye, has garnered significant interest within the scientific community for its potential applications in various fields, including textile dyeing and as a biological stain. This technical guide provides a comprehensive overview of the discovery, synthesis, and photophysical properties of this compound, with a focus on its experimental protocols and quantitative data. While the name "this compound" is not widely indexed in scientific literature, it is often associated with the phloxine family of dyes, particularly Astra Phloxine and Phloxine B. This document will primarily focus on the characteristics of these closely related and well-documented dyes as a proxy for understanding this compound.
Astra Phloxine is categorized as a basic dye, recognized for its brilliant fluorescence and excellent light and wash fastness.[1] It exists as a salt of a colored organic base containing amino and imino groups, typically combined with a colorless acid like hydrochloric or sulfuric acid.[1] Phloxine B, a xanthene dye and a derivative of fluorescein, is particularly valued in biological applications for its ability to differentiate between living and dead cells.[2]
Physicochemical Properties of Astra Phloxine
The general physical and chemical properties of Astra Phloxine are summarized below, providing a baseline for its characterization and application.
| Property | Value | Reference |
| Appearance | Reddish Powder | [1] |
| Dye Type | Basic Dye | [1] |
| Transparency | Clear Transparent Liquid (in soln.) | [1] |
| Strength | 100% | [1] |
| pH (1% Solution) | 2.0 - 2.5 | [1] |
| Heat Stability | 120 °C | [1] |
| Solubility in Water | 20 g/L | [1] |
| Insoluble Matter | ≤ 0.5% | [1] |
| Solvents | Acetic Acid, Water, HCl | [1] |
Synthesis of Related Azo Dyes: A General Protocol
Experimental Workflow for Azo Dye Synthesis
References
Astrophloxine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the available chemical and physical data for Astrophloxine. While a comprehensive analysis of its biological activity and experimental applications is limited by the current publicly available information, this document serves to consolidate the foundational knowledge of this compound.
Core Chemical and Physical Data
This compound, a synthetic dye, is identified by the following properties. The quantitative data is summarized in Table 1 for clarity and quick reference.
| Property | Value | Source |
| CAS Number | 14696-39-0 | [1][2] |
| Molecular Formula | C₂₇H₃₃IN₂ | [1] |
| Molecular Weight | 512.47 g/mol | [1][2] |
| Synonym | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide |
Table 1: Core Properties of this compound
Experimental Data and Applications
An extensive review of scientific literature and chemical databases reveals a notable scarcity of in-depth experimental protocols, signaling pathway analyses, and quantitative biological data specifically pertaining to this compound. The compound is commercially available from various suppliers, indicating its use in research or industrial applications, yet detailed studies describing its mechanism of action, cellular uptake, or specific applications in fluorescence microscopy or as a biological probe are not readily found in peer-reviewed publications.
The chemical structure of this compound, as a cyanine dye, suggests potential applications in fluorescence-based assays and imaging, a common characteristic of this class of compounds. However, without specific experimental validation and published protocols, any discussion of its use in such contexts remains speculative.
Logical Relationship of Available Information
The following diagram illustrates the logical flow of the currently available information regarding this compound, highlighting the gap in biological and experimental data.
Caption: Logical flow of this compound data availability.
Conclusion
While the fundamental chemical identifiers for this compound, such as its CAS number and molecular weight, are well-established, there is a significant deficit in the publicly accessible scientific literature regarding its biological applications and experimental use. Researchers and scientists interested in utilizing this compound are encouraged to perform initial validation experiments to determine its suitability for their specific research needs. Further publication of experimental findings related to this compound would be of great value to the scientific community.
References
Astrophloxine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Astrophloxine (CAS RN: 14696-39-0). It is intended for use by qualified professionals in research and development. Direct, quantitative toxicological data for this compound is limited. Therefore, this guide incorporates safety data from closely related indocyanine dyes to provide a thorough understanding of handling precautions. All procedures should be conducted in accordance with institutional and national safety regulations.
Chemical and Physical Properties
This compound, also known by its synonym 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide, is a fluorescent dye. Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C27H33IN2 | |
| Molecular Weight | 512.48 g/mol | |
| Appearance | Red to Dark red to Dark purple powder to crystal | |
| Purity | >98.0% (HPLC) | |
| CAS Number | 14696-39-0 | |
| Condition to Avoid | Light Sensitive | [1] |
Hazard Identification and Toxicological Data
| Hazard | Classification | Precautionary Statement | Source |
| Skin Irritation | Category 2 | Causes skin irritation. | [2] |
| Eye Irritation | Category 2 | Causes serious eye irritation. | [2] |
| Acute Toxicity (Oral) | Warning | Harmful if swallowed. | [3] |
| Acute Toxicity (Dermal) | Warning | Harmful in contact with skin. | [3] |
Quantitative Toxicological Data:
Specific LD50 and LC50 values for this compound are not available in the public domain. For a related compound, 3,3'-Diethylthiatricarbocyanine iodide, the following has been reported:
| Test | Species | Route | Value | Source |
| LD50 | Mouse | Intraperitoneal | 0.1 mg/kg | [3] |
Note: This data is for a structurally related compound and should be used for guidance only. The toxicological properties of this compound have not been fully investigated.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Due to its light sensitivity, protect from light.[1]
Experimental Protocols
This compound's fluorescent properties make it suitable for various applications in biological research, such as fluorescence microscopy and flow cytometry. Below are generalized protocols that can be adapted for use with this compound.
Protocol: Intracellular Staining for Flow Cytometry
This protocol provides a general framework for staining intracellular antigens. Optimization will be required for specific cell types and experimental conditions.
-
Cell Preparation: Prepare single-cell suspension from culture or tissue.
-
Surface Staining (Optional): If staining surface markers, perform this step before fixation.
-
Fixation:
-
Resuspend cells in 100 µL of IC Fixation Buffer.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Permeabilization:
-
Add 2 mL of 1X Permeabilization Buffer and centrifuge at 400-600 x g for 5 minutes.
-
Discard the supernatant and repeat the wash.
-
Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer.
-
-
Intracellular Staining:
-
Add the appropriate concentration of this compound (or antibody conjugate).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Wash and Resuspend:
-
Add 2 mL of 1X Permeabilization Buffer and centrifuge.
-
Resuspend cells in an appropriate buffer for flow cytometric analysis.
-
Protocol: Cellular Staining for Fluorescence Microscopy
This protocol outlines a general procedure for staining cells for visualization by fluorescence microscopy.
-
Cell Seeding: Seed cells on a suitable substrate (e.g., coverslips, chamber slides) and culture until the desired confluency.
-
Fixation:
-
Aspirate culture medium and wash with PBS.
-
Add a suitable fixative (e.g., 4% paraformaldehyde in PBS) and incubate for 10-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Dilute this compound to the desired working concentration in a suitable buffer (e.g., PBS).
-
Incubate with the cells for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash three to five times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image using a fluorescence microscope with suitable filter sets for this compound's excitation and emission spectra.
-
Biological Activity and Potential Mechanism
Research on the cellular uptake of a related indocyanine dye, Indocyanine Green (ICG), suggests that its accumulation in tumor cells is linked to the high endocytic rate of cancer cells and may involve clathrin-mediated endocytosis.[4][5] The uptake of ICG has been shown to be dependent on concentration and incubation time.[5] It is plausible that this compound, as a similar indocyanine dye, may follow a comparable mechanism of cellular uptake.
Visualizations
Diagram: General Laboratory Safety Workflow for Handling this compound
References
- 1. labproinc.com [labproinc.com]
- 2. fishersci.com [fishersci.com]
- 3. 3,3'-Diethylthiatricarbocyanine iodide | C25H25IN2S2 | CID 5702699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigating the mechanisms of indocyanine green tumour uptake in sarcoma cell lines and ex vivo human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Astrophloxine as a member of the cyanine dye family
An In-depth Technical Guide on Astrophloxine as a Member of the Cyanine Dye Family for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, systematically known as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide, is a synthetic fluorescent dye belonging to the extensive cyanine dye family.[1] Cyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge.[2] This structural motif results in a delocalized positive charge and is responsible for their strong light absorption and fluorescence properties. This compound, as an indocarbocyanine, features indole nuclei. Such dyes are widely utilized in biomedical research and diagnostics for applications including fluorescence microscopy and flow cytometry due to their high photostability and specific binding affinities for various biomolecules.[1]
Physicochemical and Spectral Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₃IN₂ | |
| Molecular Weight | 512.48 g/mol | |
| CAS Number | 14696-39-0 | |
| Appearance | Red to purple powder | [1] |
| Solubility | Soluble in Methanol and DMSO | [2] |
Table 2: Spectral Properties
| Parameter | Value (Solvent) | Source |
| Absorption Maximum (λmax) | 551 nm (Ethanol) | [3] |
| Molar Absorptivity (ε) | Data not available for this compound. For the related dicarbocyanine, ε is 200,000 M⁻¹cm⁻¹ at 637.5 nm (Methanol). | - |
| Emission Maximum (λem) | Data not available. Expected to be ~20-30 nm red-shifted from λmax. | - |
| Quantum Yield (Φ) | Data not available for this compound. For the related dicarbocyanine, Φ is 0.4 (Methanol). A similar but different monocarbocyanine, 1,1'-diethyl-2,2'-cyanine iodide, has a very low estimated quantum yield of 0.001. | - |
Experimental Protocols
This compound's cationic nature and lipophilic character suggest its utility in staining mitochondria in living cells, as its accumulation is dependent on the mitochondrial membrane potential.
Live-Cell Staining of Mitochondria with this compound
This protocol is adapted from general procedures for staining mitochondria in live cells with cationic fluorescent dyes.
Materials:
-
This compound (1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3 channel)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 1 mM stock solution in warm (37°C) complete cell culture medium to a final working concentration. A typical starting concentration range is 50-200 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
Remove the culture medium from the live cells.
-
Add the pre-warmed this compound staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete culture medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the stained mitochondria using a fluorescence microscope. For this compound with a λmax of ~551 nm, a TRITC or Cy3 filter set (e.g., excitation ~540-560 nm, emission ~570-620 nm) should be appropriate.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Workflow for Assessing Mitochondrial Membrane Potential
Caption: Experimental workflow for mitochondrial potential assessment.
Logical Diagram of this compound's Mechanism of Action in Mitochondrial Staining
Caption: Mechanism of this compound accumulation in mitochondria.
References
Methodological & Application
Application Notes and Protocols for Live Cell Membrane Staining Using a Lipophilic Carbocyanine Dye
Introduction
Live cell imaging is a critical tool for observing the dynamic processes within living cells in real-time. Fluorescent dyes that specifically label subcellular structures are invaluable for these studies. Lipophilic carbocyanine dyes, such as DiI, are widely used for labeling the plasma membrane of live cells. These dyes are weakly fluorescent in aqueous environments but exhibit a significant increase in fluorescence intensity upon incorporation into the hydrophobic lipid bilayer of the cell membrane. The long aliphatic chains of DiI anchor the molecule within the membrane, allowing for stable and uniform labeling of the entire cell surface through lateral diffusion. Due to their low cytotoxicity at working concentrations and high photostability, these dyes are ideal for long-term cell tracking, studies of cell migration, cell-cell fusion, and membrane dynamics.
Quantitative Data
The photophysical and cytotoxic properties of the representative dye, DiI, are summarized in the table below. These values are essential for designing and optimizing live cell imaging experiments.
| Property | Value |
| Excitation Maximum (λex) | ~549 nm[1][2][3] |
| Emission Maximum (λem) | ~565 nm[2][3] |
| Quantum Yield (Φ) | Environmentally sensitive; moderate. Approximately 0.07 in methanol.[4] The fluorescence is significantly enhanced when incorporated into lipid membranes.[2][5][6][7] |
| Molar Extinction Coefficient (ε) | ~148,000 cm⁻¹M⁻¹ in methanol[3] |
| Photostability | High; suitable for long-term imaging and time-lapse microscopy.[3][6][8][9] |
| Cytotoxicity | Low at typical working concentrations (1-5 µM).[7][10][11] However, concentrations above 0.5 µg/mL have been shown to have toxic effects on some cell types.[12] It is recommended to determine the optimal non-toxic concentration for each cell type. |
| Solubility | Soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] |
Experimental Protocols
The following protocols provide a general guideline for staining live adherent and suspension cells with DiI. Optimization may be required for specific cell types and experimental conditions.
Materials Required:
-
DiI (e.g., as a solid or a pre-made solution)
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)
-
Complete culture medium (with serum)
-
Adherent or suspension cells
-
Standard cell culture equipment (e.g., incubator, centrifuge, pipettes)
-
Fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine filter set)
1. Preparation of Stock and Working Solutions
-
Stock Solution (1 mM): Prepare a 1 mM stock solution of DiI in high-quality, anhydrous DMSO or ethanol.[6][13] For example, dissolve 0.934 mg of DiI (MW = 933.87 g/mol ) in 1 mL of DMSO. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.[5][6]
-
Working Solution (1-5 µM): On the day of the experiment, dilute the 1 mM stock solution into serum-free culture medium or PBS to a final working concentration of 1-5 µM.[13][14] For example, to make a 5 µM working solution, add 5 µL of the 1 mM stock solution to 1 mL of serum-free medium. It is crucial to determine the optimal concentration for your specific cell type to achieve bright staining with minimal toxicity.
2. Staining Protocol for Adherent Cells
-
Culture adherent cells on coverslips or in culture dishes to the desired confluency.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) serum-free medium or PBS.
-
Add a sufficient volume of the DiI working solution (1-5 µM) to completely cover the cells.
-
Incubate the cells for 10-20 minutes at 37°C, protected from light.[10][14] The optimal incubation time can vary between cell types.
-
Aspirate the DiI working solution.
-
Wash the cells two to three times with pre-warmed complete culture medium to remove any unincorporated dye.[10][14]
-
Add fresh, pre-warmed complete culture medium to the cells.
-
The cells are now ready for fluorescence imaging.
3. Staining Protocol for Suspension Cells
-
Harvest the cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in pre-warmed (37°C) serum-free medium at a density of approximately 1 x 10⁶ cells/mL.[10]
-
Add the DiI working solution to the cell suspension to achieve a final concentration of 1-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light, with occasional gentle mixing.[10]
-
After incubation, centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in pre-warmed complete culture medium.
-
Repeat the centrifugation and washing step two more times to ensure the removal of all unincorporated dye.[10]
-
After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Caption: Workflow for staining live cells with DiI.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. DiI - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. One-stop Supplier of Life Science Products [servicebio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DiI Dye | AAT Bioquest [aatbio.com]
- 8. Lipophilic tracer Dil and fluorescence labeling of acridine orange used for Leishmania major tracing in the fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. takara.co.kr [takara.co.kr]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. brieflands.com [brieflands.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. DiI Solution 41085-99-8 | TCI EUROPE N.V. [tcichemicals.com]
Astrophloxine for Protein and Antibody Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is a red fluorescent dye that can be utilized for the covalent labeling of proteins and antibodies. When functionalized with a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester reactive group, this compound becomes an amine-reactive probe that readily conjugates to primary amines (-NH₂) on proteins, such as the side chain of lysine residues or the N-terminus. This covalent bond formation results in a stable, fluorescently labeled protein or antibody that can be used in a variety of research and diagnostic applications, including immunofluorescence, flow cytometry, and western blotting.
This document provides detailed protocols for the labeling of proteins and antibodies with this compound NHS ester, methods for characterizing the conjugate, and an overview of its application in immunofluorescence.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a representative red fluorescent dye, which can be used as an estimate for this compound.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~595 nm | [1] |
| Emission Maximum (λem) | ~615 nm | [1] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.6-0.7 | N/A |
| Recommended Degree of Labeling (DOL) | 2 - 10 | [3] |
Table 1: Spectroscopic Properties of a Representative Red Fluorescent Dye (Texas Red™).
| Parameter | Recommended Range |
| Protein/Antibody Concentration | 2 - 10 mg/mL |
| Dye-to-Protein Molar Ratio | 5:1 to 15:1 |
| Reaction pH | 8.3 - 8.5 |
| Reaction Time | 1 - 2 hours |
| Reaction Temperature | Room Temperature |
Table 2: Recommended Reaction Conditions for this compound NHS Ester Labeling.
Experimental Protocols
Protocol 1: this compound NHS Ester Labeling of Proteins and Antibodies
This protocol describes the covalent conjugation of this compound NHS ester to proteins and antibodies.
Materials:
-
Protein or antibody of interest (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein/Antibody:
-
Dissolve the protein or antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.[4] If the protein is already in a different buffer, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the this compound NHS Ester Stock Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5] Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 15:1).
-
Slowly add the calculated volume of the this compound stock solution to the protein/antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][5]
-
-
Purification of the Conjugate:
-
Separate the labeled protein/antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5]
-
Collect the fractions containing the labeled protein/antibody (the first colored band to elute).
-
-
Storage:
-
Store the purified this compound-labeled protein/antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[5] Protect from light.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[6]
Materials:
-
This compound-labeled protein/antibody (purified)
-
Unlabeled protein/antibody (for reference)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the this compound-labeled protein/antibody solution at 280 nm (A₂₈₀) and at the excitation maximum of this compound (~595 nm, A_max).[2]
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a contribution from both the protein and the dye. A correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For Texas Red, a representative dye, this value is approximately 0.18.[2]
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[7]
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of this compound at its λ_max (~80,000 M⁻¹cm⁻¹).[2]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Application: Immunofluorescence
This compound-labeled antibodies are powerful tools for visualizing the localization of specific antigens in cells and tissues.
Protocol 3: Indirect Immunofluorescence Staining
This protocol describes a general workflow for indirect immunofluorescence using a primary antibody and an this compound-labeled secondary antibody.
Materials:
-
Cells or tissue sections on coverslips or slides
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target antigen)
-
This compound-labeled secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix the cells or tissue sections with the Fixation Solution for 10-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular antigens):
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.[8]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal working concentration.
-
Incubate the sample with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-labeled secondary antibody in Blocking Buffer.
-
Incubate the sample with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]
-
Wash three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Wash with PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
-
Visualization:
-
Image the sample using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~595 nm, emission ~615 nm) and the counterstain.
-
Visualizations
Caption: Workflow for this compound labeling of proteins and antibodies.
Caption: Indirect immunofluorescence workflow.
References
- 1. youdobio.com [youdobio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. ibidi.com [ibidi.com]
Application Notes and Protocols for Astrophloxine (Phloxine B) in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine, more commonly known by its scientific name Phloxine B, is a xanthene dye that exhibits bright red fluorescence.[1] A derivative of fluorescein, it is distinguished by the presence of four bromine and four chlorine atoms.[1] This structural modification influences its spectral properties and renders it a valuable tool in various biological applications.[1][2] Initially utilized as a biological stain for histology, its fluorescent properties have led to its adoption in a range of fluorescence microscopy techniques.[3][4] These application notes provide an overview of the characteristics of Phloxine B and detailed protocols for its use in cell viability assays, as a counterstain in immunofluorescence, and its emerging role in drug development.
Chemical and Photophysical Properties
Phloxine B is a water-soluble dye that appears as a red to brown powder.[1] Its utility in fluorescence microscopy is underpinned by its distinct spectral characteristics and photophysical behavior.
Quantitative Data Summary
| Property | Value | Solvent | Reference |
| Molar Mass | 829.63 g·mol⁻¹ | - | [1] |
| Absorption Maximum (λ_abs_) | ~540-550 nm | Ethanol | [1][5] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | Ethanol | [5] |
| Emission Maximum (λ_em_) | ~564 nm | Ethanol | [1] |
| Fluorescence Quantum Yield (Φ_F_) | 0.67 | Ethanol | [5] |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.59 | D₂O |
Photostability
Phloxine B is susceptible to photobleaching upon prolonged exposure to excitation light.[6] This characteristic, while a limitation for long-term imaging, can be harnessed in specific applications like photobleaching-based techniques.[7] For standard fluorescence microscopy, it is advisable to use an anti-fade mounting medium and minimize light exposure to preserve the fluorescent signal.
Applications in Fluorescence Microscopy
Cell Viability and Cytotoxicity Assays
Phloxine B is an effective dye for differentiating between live and dead cells. Its underlying principle is based on membrane integrity. The negatively charged dye is excluded by the intact plasma membrane of live cells.[1] In contrast, cells with compromised membranes, a hallmark of necrosis or late-stage apoptosis, allow the dye to enter and stain intracellular components, resulting in bright red fluorescence.[8] This property makes it a valuable tool for cytotoxicity assays in drug discovery and development.
Experimental Workflow: Cell Viability Assay using Phloxine B
Caption: Workflow for assessing cell viability using Phloxine B.
Protocol: Staining of Cultured Mammalian Cells for Viability Assessment
Materials:
-
Phloxine B powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Multi-well imaging plates (e.g., 96-well black, clear bottom)
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of Phloxine B in PBS.
-
For the working solution, dilute the stock solution in cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration may need to be determined empirically for different cell types.
-
-
Cell Culture and Treatment:
-
Seed mammalian cells in a multi-well imaging plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with the compounds of interest or vehicle control for the desired duration.
-
-
Staining:
-
After treatment, gently add the Phloxine B working solution to each well.
-
Incubate the plate for 5-15 minutes at room temperature, protected from light.
-
-
Imaging:
-
Without washing, immediately image the cells using a fluorescence microscope.
-
Acquire images in both the brightfield/phase-contrast channel (to visualize all cells) and the red fluorescence channel (to visualize dead cells).
-
-
Analysis:
-
Count the total number of cells using the brightfield/phase-contrast images.
-
Count the number of red fluorescent (dead) cells.
-
Calculate the percentage of dead cells for each treatment condition.
-
Counterstaining in Immunofluorescence
While not a conventional immunofluorescence counterstain, Phloxine B can be used to visualize the cytoplasm of cells in conjunction with nuclear and specific protein staining. Its red fluorescence can provide context to the localization of other fluorescently labeled targets.
Protocol: Phloxine B as a Cytoplasmic Counterstain in Immunofluorescence
This protocol assumes prior fixation, permeabilization, and primary/secondary antibody staining for the target of interest.
Materials:
-
Fixed and antibody-labeled cells on coverslips or in imaging plates
-
Phloxine B staining solution (1-5 µg/mL in PBS)
-
PBS
-
Antifade mounting medium
Procedure:
-
Final Washes of Immunofluorescence Protocol:
-
After the final wash step following secondary antibody incubation, proceed with Phloxine B staining.
-
-
Phloxine B Staining:
-
Incubate the samples with the Phloxine B staining solution for 5-10 minutes at room temperature, protected from light.
-
-
Final Wash:
-
Gently wash the samples two to three times with PBS to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium. For imaging plates, add mounting medium directly to the wells.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filter sets for the primary/secondary antibody fluorophore and for Phloxine B.
-
Application in Drug Development
The unique properties of Phloxine B make it a valuable tool in several areas of drug development research.
Antimicrobial Photodynamic Therapy (aPDT)
Phloxine B acts as a photosensitizer; upon excitation with light of a suitable wavelength (around 530-550 nm), it can generate reactive oxygen species (ROS), primarily singlet oxygen.[5] This light-activated cytotoxicity is being explored for antimicrobial photodynamic therapy (aPDT).[5] In aPDT, Phloxine B can be used to selectively kill pathogenic bacteria upon illumination, offering a targeted approach to treating infections.[2][5]
Signaling Pathway: Mechanism of Phloxine B in Antimicrobial Photodynamic Therapy
Caption: Phloxine B-mediated photodynamic therapy mechanism.
High-Throughput Screening (HTS) for Cytotoxicity
The straightforward "add-and-read" nature of Phloxine B-based viability assays makes it amenable to high-throughput screening (HTS) platforms. Automated fluorescence microscopy systems can rapidly image multi-well plates stained with Phloxine B to assess the cytotoxic effects of large compound libraries, providing a quantitative measure of cell death.
Conclusion
This compound, or Phloxine B, is a versatile fluorescent dye with established and emerging applications in fluorescence microscopy. Its utility in cell viability and cytotoxicity assays is well-documented, and its role as a photosensitizer in antimicrobial photodynamic therapy highlights its potential in drug development. The protocols provided herein offer a starting point for researchers to incorporate this valuable tool into their experimental workflows. As with any fluorescent probe, optimization of staining conditions is recommended for specific cell types and experimental setups to ensure reliable and reproducible results.
References
- 1. Phloxine - Wikipedia [en.wikipedia.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Phloxine B, a versatile bacterial stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhotochemCAD | Phloxine B [photochemcad.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Super-multiplexed fluorescence microscopy via photostability contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Astrophloxine for Nucleic Acid Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is a fluorescent dye belonging to the cyanine family of compounds, identified chemically as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide.[1] Cyanine dyes are widely utilized in molecular biology for the detection and quantification of nucleic acids due to their characteristic fluorescence enhancement upon binding to DNA and RNA. This compound's utility stems from its strong absorption properties and exceptional photostability, making it a valuable tool for various applications, including fluorescence microscopy and flow cytometry.[1] This document provides detailed application notes and protocols for the use of this compound in nucleic acid detection.
Principle of Action
Cyanine dyes, including this compound, are characterized by their low intrinsic fluorescence in solution. However, upon binding to nucleic acids, their fluorescence quantum yield can increase significantly, often by several orders of magnitude. This fluorescence enhancement is the basis for their use as nucleic acid stains. The binding of cyanine dyes to nucleic acids can occur through two primary mechanisms:
-
Intercalation: The planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix.
-
Minor Groove Binding: The dye molecule fits into the minor groove of the DNA helix.
The specific binding mode can influence the spectral properties of the dye-nucleic acid complex. The interaction with nucleic acids restricts the conformational flexibility of the dye molecule, leading to a decrease in non-radiative decay pathways and a corresponding increase in fluorescence emission.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound's interaction with nucleic acids is not widely published, data for a closely related dicarbocyanine analog in methanol provides a starting point for its spectral properties. It is important to note that these values may shift upon binding to nucleic acids in aqueous buffers.
| Property | Value | Reference |
| Chemical Name | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | [1] |
| Molecular Formula | C₂₇H₃₃IN₂ | [1] |
| Molecular Weight | 512.48 g/mol | |
| Appearance | Red to purple powder | |
| Spectroscopic Properties (of a related dicarbocyanine in Methanol) | ||
| Absorption Maximum (λabs) | 637.5 nm | [2] |
| Molar Extinction Coefficient (ε) | 200,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.4 | [2] |
Note: The excitation and emission maxima, as well as the quantum yield, are expected to change upon binding of this compound to DNA and RNA in aqueous buffers. Researchers should empirically determine the optimal excitation and emission wavelengths for their specific application.
Signaling Pathway and Experimental Workflow
The mechanism of this compound fluorescence upon nucleic acid binding and a general experimental workflow are depicted below.
References
Application Notes and Protocols: Astrophloxine Conjugation to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is a novel fluorescent dye belonging to the xanthene class, engineered for high photostability and quantum yield. Its bright red fluorescence and reactivity towards primary amines make it an ideal candidate for the fluorescent labeling of a wide range of biomolecules, including proteins, antibodies, and peptides. This document provides detailed protocols for the conjugation of this compound NHS (N-hydroxysuccinimidyl) ester to biomolecules and outlines its applications in research and drug development. The this compound NHS ester forms a stable covalent amide bond with primary amino groups, such as the side chain of lysine residues in proteins.
Properties of this compound Dyes
This compound dyes are characterized by their strong absorption in the orange-red region of the visible spectrum and their intense red fluorescence. These properties make them suitable for various fluorescence-based applications, minimizing background fluorescence from biological samples.
| Property | Value |
| Excitation Maximum (λ_max_) | ~590 nm |
| Emission Maximum (λ_em_) | ~617 nm |
| Molar Extinction Coefficient | >80,000 M⁻¹cm⁻¹ |
| Quantum Yield | >0.3 |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines |
Experimental Protocols
Protocol 1: General Protein and Antibody Labeling with this compound NHS Ester
This protocol describes a general method for conjugating this compound NHS ester to proteins and antibodies. The degree of labeling can be modulated by adjusting the molar ratio of the dye to the protein.
Materials:
-
Protein or antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., gel filtration, size-exclusion chromatography)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein or antibody in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL.[1][2] If the protein solution contains amine-containing buffers (e.g., Tris), they must be removed by dialysis or buffer exchange.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to between 8.3 and 8.5, which is optimal for the conjugation reaction.[1][3][4]
-
Prepare this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1][4]
-
Calculate Molar Ratio: Determine the desired molar excess of the dye to the protein. A common starting point is a 5- to 20-fold molar excess. The amount of dye can be calculated using the following formula:
Volume of Dye (µL) = (Molar excess of dye / Protein concentration (M)) * Protein volume (µL) * (Dye concentration (mg/mL) / Dye molecular weight ( g/mol ))⁻¹
-
Reaction: Add the calculated volume of the this compound NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2]
-
Quenching (Optional): To stop the reaction, add a final concentration of 50-100 mM hydroxylamine or another amine-containing buffer. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a purification column such as a gel filtration or size-exclusion column.[2][3]
Protocol 2: Determination of Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of this compound (~590 nm, A_max_).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max_ * CF)] / ε_protein_
Where:
-
CF is the correction factor (A₂₈₀ of the dye / A_max_ of the dye).
-
ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = A_max_ / (ε_dye_ * Protein Concentration (M))
Where:
-
ε_dye_ is the molar extinction coefficient of this compound at its λ_max_.
-
Applications in Research and Drug Development
This compound-conjugated biomolecules are valuable tools in various research and drug development applications.
-
Fluorescence Microscopy and Imaging: Labeled antibodies and proteins can be used to visualize the localization and dynamics of target molecules in cells and tissues.
-
Flow Cytometry: this compound conjugates are suitable for identifying and sorting cell populations based on the expression of specific cell surface or intracellular markers.[5]
-
Immunoassays: The high fluorescence of this compound enhances the sensitivity of immunoassays such as ELISA and Western blotting.
-
Drug Delivery and Targeting: Fluorescently labeling drug candidates or delivery vehicles allows for the tracking of their biodistribution and cellular uptake.[6][7] The development of antibody-drug conjugates (ADCs) often utilizes fluorescent dyes for characterization.[8]
Diagrams
Caption: Experimental workflow for this compound conjugation.
Caption: Cellular uptake and imaging with this compound conjugates.
Caption: Logical relationship of bioconjugation components.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research in the Field of Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein–Antibody Conjugates (PACs) – A Plug-and-Play Strategy for Covalent Conjugation and Targeted Intracellular Delivery of Pristine Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Astrophloxine in Flow Cytometry: Application Notes and Protocols
Note to the Reader: Comprehensive searches for "Astrophloxine" in the context of flow cytometry applications did not yield specific results. It is possible that "this compound" is a novel, highly specialized, or alternatively named fluorochrome. The following application notes and protocols are based on general principles for red fluorescent dyes in flow cytometry and are intended as a guide. Researchers should validate the specific spectral properties and staining characteristics of their chosen fluorochrome before commencing experiments.
Introduction to Red Fluorochromes in Flow Cytometry
Red fluorescent dyes are integral to multicolor flow cytometry, enabling the detection of specific cell populations, proteins, and cellular processes. These fluorochromes are typically excited by yellow-green (561 nm) or red (633-640 nm) lasers and emit in the red to far-red spectrum. The choice of a red fluorochrome depends on the instrument's laser and filter configuration, the expression level of the target antigen, and the other fluorochromes in the experimental panel to minimize spectral overlap.
Spectral Properties of Common Red Fluorescent Dyes
To assist in the potential identification of the fluorochrome of interest, the following table summarizes the spectral properties of several common red dyes used in flow cytometry.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness |
| Phycoerythrin (PE) | 496, 565 | 578 | Very High |
| PE-Texas Red | 495, 565 | 615 | High |
| PE-Cy5 | 496, 565 | 667 | High |
| PE-Cy7 | 496, 565 | 785 | High |
| Allophycocyanin (APC) | 650 | 660 | High |
| Alexa Fluor 647 | 650 | 668 | High |
| APC-Cy7 | 650 | 785 | Moderate |
Experimental Protocols
Antibody Conjugation to a Red Fluorochrome
This protocol provides a general procedure for conjugating a purified antibody to an amine-reactive red fluorescent dye. Note that specific protocols may vary depending on the chemistry of the dye.
Materials:
-
Purified antibody (carrier-free, in a buffer such as PBS)
-
Amine-reactive red fluorochrome (e.g., NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 1-2 mg/mL.
-
-
Dye Preparation:
-
Dissolve the amine-reactive red fluorochrome in DMSO to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Add a calculated amount of the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but often ranges from 8:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The first colored peak to elute is typically the conjugated antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.
-
Cell Surface Staining for Flow Cytometry
This protocol outlines a general procedure for staining suspended cells with a fluorochrome-conjugated antibody for flow cytometry analysis.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Fluorochrome-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixation/Permeabilization buffers (if performing intracellular staining)
-
Isotype control antibody (conjugated with the same fluorochrome)
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Blocking (Optional):
-
To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes on ice.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated antibody to the cells.
-
Add the isotype control antibody to a separate tube as a negative control.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as PI just before analysis to exclude dead cells.
-
-
Acquisition:
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen red fluorochrome.
-
Visualizations
Caption: General workflow for cell surface staining in flow cytometry.
Caption: Workflow for antibody conjugation to a fluorescent dye.
Troubleshooting & Optimization
Technical Support Center: Mitigating Photobleaching of Astrophloxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the photobleaching of Astrophloxine in their fluorescence microscopy experiments.
Initial Identification of this compound: The fluorescent dye "this compound" is identified as C.I. Basic Red 12, a cationic dye belonging to the methine class. It is also known by various trade names, including "Astra Phloxine FF". Understanding its chemical class is crucial for devising effective strategies to combat photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is the common name for the fluorescent dye C.I. Basic Red 12. It is a cationic methine dye. While detailed photophysical data is not extensively published in academic literature, its steady-state fluorescence maximum in an aqueous solution is reported to be approximately 560 nm.[1]
Q2: Why is my this compound signal fading so quickly?
A2: The fading of your fluorescent signal is likely due to photobleaching, a process where the fluorophore is photochemically altered and loses its ability to fluoresce. This is a common issue with many organic dyes, including those in the methine class, especially under intense illumination. The process is often mediated by reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can irreversibly damage the dye molecule.
Q3: What are the general strategies to reduce photobleaching?
A3: There are four primary strategies to combat photobleaching:
-
Optimize Imaging Conditions: Reduce the intensity and duration of the excitation light.[2][3][4]
-
Use Antifade Reagents: Incorporate chemical cocktails into your mounting medium that quench triplet states and scavenge reactive oxygen species.[3][5]
-
Choose a More Photostable Fluorophore: If photobleaching is severe and cannot be mitigated, consider using a more robust dye for your application.[2]
-
Control the Sample Environment: Reducing the oxygen concentration in the sample can significantly decrease the rate of photobleaching.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound signal is barely visible from the start.
| Possible Cause | Troubleshooting Step |
| Low Quantum Yield in the Local Environment | The fluorescence quantum yield (the efficiency of photon emission) of a dye can be highly dependent on its environment. For methine dyes, binding to certain cellular structures can lead to quenching. |
| Incorrect Filter Set | Ensure that your microscope's excitation and emission filters are appropriate for this compound's spectral profile (fluorescence max ~560 nm). |
| Low Dye Concentration | While higher concentrations can sometimes increase photobleaching, a concentration that is too low will result in a weak initial signal. Titrate the dye concentration to find an optimal balance. |
Issue 2: The signal is initially bright but fades within seconds of illumination.
| Possible Cause | Troubleshooting Step |
| High Excitation Light Intensity | This is the most common cause of rapid photobleaching. Reduce the laser power or lamp intensity to the lowest level that provides an acceptable signal-to-noise ratio. Use neutral density filters to attenuate the light source.[3][4] |
| Long Exposure Times | Use the shortest possible exposure time for your camera that still yields a clear image. |
| Absence of Antifade Reagents | Imaging without an antifade reagent will lead to rapid signal loss. Prepare or purchase a suitable antifade mounting medium. |
| High Oxygen Concentration | For live-cell imaging, consider using an oxygen scavenging system in your imaging medium. For fixed samples, ensure your mounting medium is properly sealed to limit oxygen diffusion. |
Quantitative Data Summary
While specific quantitative data for this compound (C.I. Basic Red 12) is limited in the scientific literature, the following table provides typical photophysical properties for related cyanine dyes, which can serve as a general reference.
| Property | Typical Value for Cyanine Dyes | Significance for Photobleaching |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 (can be environmentally sensitive) | A higher quantum yield means more emitted photons for a given number of absorbed photons, potentially allowing for lower excitation intensity. |
| Fluorescence Lifetime (τ) | 1 - 4 nanoseconds[6][7] | The lifetime is the average time the molecule spends in the excited state. While not directly a measure of photostability, changes in lifetime can indicate interactions that may lead to photobleaching. |
| Photobleaching Quantum Yield (ΦB) | Highly variable (10⁻⁴ to 10⁻⁷) | This is the probability that a dye molecule will be photobleached upon absorbing a photon. A lower value indicates higher photostability. This value is often not reported and must be determined empirically. |
Table 1: General Photophysical Properties of Cyanine Dyes.
The following table summarizes common antifade reagents that are effective for a range of fluorophores and may be suitable for this compound.
| Antifade Reagent | Mechanism of Action | Compatibility Notes |
| p-Phenylenediamine (PPD) | Triplet state quencher, free radical scavenger | Very effective, but can be toxic and may reduce the initial fluorescence intensity of some dyes. Can react with cyanine dyes.[8] |
| n-Propyl gallate (NPG) | Free radical scavenger | Less effective than PPD but also less toxic. Can be used in live-cell imaging.[8] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Triplet state quencher | Less effective than PPD but is a good general-purpose antifade agent.[8] |
| Trolox (a vitamin E analog) | Reduces the population of the reactive triplet state | Effective for many dyes and can be used in live-cell imaging.[5] |
| Ergothioneine / 2-thiol histidine | Efficiently quenches the triplet excited state of cyanine dyes.[9] | Shown to be highly effective for improving the photostability of cyanine dyes in single-molecule imaging.[9] |
Table 2: Common Antifade Reagents and Their Properties.
Experimental Protocols
Protocol 1: Preparation of an NPG-Glycerol Antifade Mounting Medium
This protocol provides a basic recipe for a common antifade mounting medium suitable for fixed cells.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x stock solution, pH 7.4
-
Distilled water
Procedure:
-
Prepare a 10% (w/v) solution of NPG in glycerol. This will require heating (to ~70°C) and stirring for several hours to fully dissolve the NPG.
-
In a separate container, mix 1 part 10x PBS with 9 parts of the NPG/glycerol solution.
-
Adjust the pH to ~8.0 with a sodium bicarbonate solution if necessary. A higher pH can improve the performance of some antifade reagents.
-
Store the final solution in small aliquots at -20°C, protected from light.
Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching
This protocol outlines a systematic approach to finding the optimal imaging settings for your experiment.
Materials:
-
Your this compound-stained sample
-
Fluorescence microscope with adjustable excitation intensity and camera exposure time.
Procedure:
-
Find your region of interest (ROI): Use a low magnification and low illumination intensity to locate the cells or structures you wish to image. If possible, use transmitted light or a more stable fluorescent channel (e.g., DAPI) to find your ROI before exposing the this compound to light.[4]
-
Minimize Excitation Intensity: Set the camera exposure time to a reasonable value (e.g., 100-500 ms). Start with the lowest possible excitation light intensity. Gradually increase the intensity until you achieve a signal that is clearly distinguishable from the background noise.
-
Minimize Exposure Time: With the minimal required excitation intensity set, now reduce the camera exposure time to the shortest duration that still provides a clear image.
-
Acquire Images Efficiently: Once your imaging parameters are set, acquire your images without unnecessary delay. Use the shutter to block the excitation light path when not actively acquiring an image.
-
Time-Lapse Imaging Considerations: For time-lapse experiments, use the longest possible interval between image acquisitions that will still capture the dynamics of your biological process of interest.
Visualizations
Caption: The primary photobleaching pathway for many organic fluorophores.
Caption: A logical workflow for troubleshooting this compound photobleaching.
References
- 1. Basic Red 12 - CAS-Number 6320-14-5 - Order from Chemodex [chemodex.com]
- 2. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. chemrxiv.org [chemrxiv.org]
Astrophloxine non-specific binding issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with Astrophloxine, with a particular focus on non-specific binding.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter while using this compound in your experiments.
Question: I am observing high background fluorescence across my entire sample after staining with this compound. What could be the cause and how can I fix it?
Answer: High background staining is a common issue that can obscure your specific signal.[1] Several factors could be contributing to this problem.
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific interactions of antibodies and fluorescent dyes with the sample.[2] If blocking is insufficient, this compound may bind to reactive sites throughout the tissue or cells, leading to high background.
-
Hydrophobic Interactions: Fluorescent dyes can sometimes bind non-specifically to hydrophobic regions within the cell.
-
Solution: Including a detergent like Tween 20 in your wash buffers can help reduce non-specific hydrophobic interactions.[4]
-
-
Excessive this compound Concentration: Using too high a concentration of this compound can lead to increased non-specific binding.[5]
-
Solution: Titrate your this compound concentration to find the optimal balance between specific signal and background noise.
-
Question: My this compound staining appears speckled or punctate in areas where I don't expect a signal. How can I resolve this?
Answer: Speckled or punctate background can be caused by aggregates of the fluorescent dye or secondary antibodies.
-
This compound Aggregates: The dye itself may form aggregates that bind to the sample.
-
Solution: Centrifuge the this compound solution at high speed for a few minutes before use to pellet any aggregates. Use only the supernatant for staining.
-
-
Secondary Antibody Aggregates: If you are using an indirect detection method, the fluorescently labeled secondary antibody may be the source of aggregates.
-
Solution: Centrifuge the secondary antibody solution before use. Also, ensure that you are using a high-quality, cross-adsorbed secondary antibody to minimize non-specific binding.[3]
-
Question: I am seeing non-specific binding of this compound to specific cellular compartments, such as the nucleus or mitochondria. What can I do?
Answer: Some fluorescent dyes have a net negative charge and can be attracted to positively charged areas within the cell, like the nuclei and mitochondria.[6]
-
Charge-Based Interactions: This type of non-specific binding is due to electrostatic interactions.
-
Solution: Specialized blocking buffers are available that are designed to reduce background from charged dyes.[7] Consider using a commercial signal enhancer or background suppressor.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot non-specific binding with this compound?
A1: The first and most critical step is to run the proper controls. A "secondary antibody only" control (if applicable) and an "this compound only" control (in direct staining) will help you determine if the non-specific signal is coming from the primary antibody, the secondary antibody, or the this compound itself.[1][3][5]
Q2: Can the type of blocking buffer I use affect this compound's non-specific binding?
A2: Absolutely. The choice of blocking buffer is critical.[2] There are two main types: protein-based blockers (like BSA or serum) and non-protein-based blockers. Protein-based blockers work by competitively binding to non-specific sites.[2] It is often recommended to use serum from the same species as the secondary antibody host to block Fc receptor-mediated binding.[2]
Q3: How long should I block my samples for?
A3: Blocking times can vary depending on the tissue and protocol. A general recommendation is to block for at least one hour at room temperature.[3] However, for some tissues with high non-specific binding, an overnight block at 4°C may be beneficial.
Q4: Does the fixation method influence non-specific staining with this compound?
A4: Yes, the fixation method can impact background fluorescence. Some fixatives like formalin can induce autofluorescence, particularly at green wavelengths.[3] If you suspect this is an issue, consider using a fluorophore in the red or far-red spectrum to minimize overlap.[3]
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for common blocking agents and troubleshooting reagents. Note that optimal conditions should be determined empirically for each experimental system.
Table 1: Common Blocking Agents
| Blocking Agent | Recommended Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | 30-60 minutes | A common and inexpensive protein blocker.[2] |
| Normal Goat Serum | 5-10% (v/v) in PBS | 60 minutes | Use serum from the host species of the secondary antibody.[2][3] |
| Non-fat Dry Milk | 5% (w/v) in TBS | 60 minutes | Can be effective but may mask some antigens. |
| Fish Skin Gelatin | 0.1-0.5% (w/v) in PBS | 60 minutes | An alternative to mammalian protein blockers. |
Table 2: Troubleshooting Reagent Concentrations
| Reagent | Purpose | Recommended Concentration | Application Notes |
| Tween 20 | Reduce hydrophobic interactions | 0.05-0.1% (v/v) in wash buffers | Helps to decrease non-specific background.[4] |
| Sodium Dodecyl Sulphate (SDS) | Reduce non-specific antibody binding | 0.005-0.02% (v/v) | Use with caution as it can also reduce specific signal.[4] |
| TrueBlack® Lipofuscin Autofluorescence Quencher | Quench tissue autofluorescence | Per manufacturer's instructions | Effective for reducing autofluorescence from lipofuscin.[7] |
Experimental Protocols
Protocol 1: Standard Blocking and Staining Protocol to Minimize Non-specific Binding
-
Rehydration and Permeabilization: Rehydrate tissue sections or cells in PBS. If required for intracellular targets, permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the samples three times for 5 minutes each with PBS.
-
Blocking: Incubate the samples in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[3]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate overnight at 4°C.
-
Washing: Wash the samples three times for 5 minutes each with PBS containing 0.05% Tween 20.
-
Secondary Antibody/Astrophloxine Incubation: Dilute the fluorescently labeled secondary antibody or this compound conjugate in the blocking solution and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the samples three times for 10 minutes each with PBS containing 0.05% Tween 20, protected from light.
-
Mounting: Mount the coverslip with an anti-fade mounting medium.
Visualizations
Caption: A workflow for troubleshooting high background staining with this compound.
Caption: Hypothetical on-target vs. off-target binding of this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 3. High background in immunohistochemistry | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. youtube.com [youtube.com]
- 7. biotium.com [biotium.com]
Astrophloxine aggregation problems in aqueous solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Astrophloxine in aqueous solutions.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound, with a focus on aggregation-related issues.
Issue 1: Precipitate Formation or Cloudiness in Aqueous this compound Solutions
-
Question: My this compound solution appears cloudy or has visible precipitate after preparation. What is the cause and how can I fix it?
-
Answer: This is a common indication of this compound aggregation and precipitation. This compound, like many organic dyes, has a tendency to aggregate in aqueous solutions due to hydrophobic interactions between the dye molecules.[1] This is especially prevalent at high concentrations, in high ionic strength buffers, or at a pH close to the isoelectric point of any proteins in the solution.
Troubleshooting Steps:
-
Reduce Concentration: Prepare a more dilute stock solution of this compound. It is recommended to start with a stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer immediately before use.
-
Adjust pH: The pH of the buffer can influence the charge of this compound and other molecules in the solution, affecting aggregation.[2][3] Experiment with adjusting the pH of your buffer to be further from the isoelectric point of any proteins present.
-
Modify Ionic Strength: High salt concentrations can promote hydrophobic interactions and aggregation.[1] Try preparing your solution in a buffer with a lower ionic strength.
-
Incorporate Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can help to prevent the formation of aggregates by disrupting hydrophobic interactions.
-
Sonication: Briefly sonicating the solution can help to break up existing aggregates.
-
Issue 2: Inconsistent or Non-reproducible Staining Results
-
Question: I am observing inconsistent staining patterns or intensity in my microscopy experiments with this compound. Could this be related to aggregation?
-
Answer: Yes, inconsistent staining is a frequent consequence of this compound aggregation. Aggregates can lead to uneven staining, non-specific binding, and a general loss of staining intensity as the effective concentration of monomeric (staining-competent) dye is reduced.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare your working this compound solution fresh from a stock solution before each experiment. Avoid using aqueous solutions that have been stored for an extended period.
-
Filter the Staining Solution: Before applying the staining solution to your sample, filter it through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Optimize Staining Protocol:
-
Staining Time: Aggregation can be time-dependent. Try reducing the incubation time of your sample with the this compound solution.
-
Washing Steps: Ensure thorough but gentle washing steps after staining to remove non-specifically bound aggregates.
-
-
Control for Environmental Factors: Temperature can influence aggregation.[4] Ensure your staining procedure is performed at a consistent temperature.
-
Issue 3: Unexpected Changes in Absorbance or Fluorescence Spectra
-
Question: The absorbance spectrum of my this compound solution has shifted, or the fluorescence intensity has decreased. What does this indicate?
-
Answer: Spectral changes are a hallmark of dye aggregation. Aggregation can lead to either a blue-shift (hypsochromic shift) for H-aggregates or a red-shift (bathochromic shift) for J-aggregates in the absorbance spectrum.[1][5] Aggregation-caused quenching (ACQ) is a common phenomenon where the fluorescence intensity of a dye decreases upon aggregation.[6][7]
Troubleshooting Steps:
-
Perform a Concentration-Dependent Spectral Analysis: Measure the absorbance or fluorescence spectrum of this compound at different concentrations in your experimental buffer. A change in the spectral shape with increasing concentration is indicative of aggregation.
-
Use a Disaggregating Agent: Add a small amount of an organic solvent (e.g., ethanol or DMSO) or a detergent to a sample of your aggregated solution and re-measure the spectrum. A return to the monomeric spectrum confirms that aggregation was the cause of the spectral changes.
-
Consult Literature for Spectral Properties: Compare your observed spectra with published spectra for monomeric and aggregated forms of similar dyes to identify the type of aggregate present.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a fluorescent dye belonging to the xanthene class.[8] It is structurally similar to other phloxine dyes and is used in various biological and chemical applications, including:
-
Fluorescence Microscopy: As a stain for cytoplasm, connective tissue, and other cellular components.[8]
-
Histology: As a component of counterstains in protocols like Hematoxylin and Eosin (H&E) staining.[1]
-
Detection of Protein Aggregates: this compound has been evaluated for its ability to detect amyloid-β (Aβ) aggregates in vitro and in vivo.[9]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in a high-quality organic solvent and store it under appropriate conditions.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
General Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a fume hood.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and performance of this compound.
| Formulation | Storage Temperature | Light Protection | Shelf Life |
| Powder | Room Temperature (15-25°C) | Recommended | Several years |
| Stock Solution in Organic Solvent | -20°C | Essential | ≥ 4 years[7] |
| Aqueous Working Solution | 2-8°C | Essential | Not recommended for long-term storage; prepare fresh daily.[7] |
Q4: What is the Critical Aggregation Concentration (CAC) of this compound and why is it important?
Q5: How can I determine the Critical Aggregation Concentration (CAC) of this compound in my experimental buffer?
A5: Several methods can be used to determine the CAC of a dye. One common method involves using a fluorescent probe that exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of the aggregates.
Experimental Protocol for CAC Determination using a Fluorescent Probe (e.g., Pyrene): A detailed protocol for determining the CAC of surfactants using a fluorescent probe can be adapted for this compound. This typically involves preparing a series of this compound solutions of varying concentrations in the desired buffer, adding a constant concentration of the fluorescent probe, and measuring the fluorescence emission spectrum. The ratio of the intensities of two specific emission peaks of the probe is then plotted against the logarithm of the this compound concentration. The CAC is determined from the inflection point of this plot.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of an Aqueous Working Solution of this compound
This protocol describes the preparation of a 1 µg/mL aqueous working solution from a 1 mg/mL stock in DMSO.
-
Prepare Stock Solution: Dissolve this compound powder in high-quality DMSO to a final concentration of 1 mg/mL.
-
Dilution: Immediately before use, dilute the stock solution 1:1000 in the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Mixing: Vortex the solution gently to ensure homogeneity.
-
Filtering (Optional but Recommended): For sensitive applications, filter the working solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
Workflow for Preparing this compound Working Solution:
Logical Flow for Troubleshooting this compound Aggregation:
Note on Signaling Pathways: Currently, there is no direct evidence in the scientific literature linking this compound to specific cell signaling pathways. Its primary established use is as a fluorescent stain. Researchers investigating the biological effects of this compound should consider performing initial screens to identify any potential interactions with cellular signaling cascades.
References
- 1. primescholars.com [primescholars.com]
- 2. Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy: aggregation of a lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel oxazine and oxazone dyes: aggregation behavior and physicochemical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Astrophloxine losing fluorescence troubleshooting
Welcome to the technical support center for Astrophloxine. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues and optimize your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound fluorescence signal weak or completely absent?
A weak or absent signal can stem from several factors, ranging from improper reagent handling to suboptimal experimental conditions.
-
Improper Storage and Handling: this compound is sensitive to environmental conditions. Ensure it is stored in a cool, dry, and dark place as recommended.[1] Avoid repeated freeze-thaw cycles and protect the reagent from light exposure to prevent degradation.
-
Suboptimal Concentration: The concentration of this compound is critical. A concentration that is too low will result in a weak signal, while excessive concentrations can lead to self-quenching, where the dye molecules interact and reduce overall fluorescence.[2] It is crucial to perform a titration to determine the optimal concentration for your specific application.
-
Incorrect Buffer Conditions (pH and Ionic Strength): The fluorescence quantum yield of many dyes is highly dependent on the pH and ionic strength of the buffer. For many common fluorophores, a pH range of 4.0 to 10.0 is acceptable, but deviations outside the optimal range for this compound can significantly reduce fluorescence.[3] Similarly, the presence and concentration of salts can either enhance or decrease fluorescence intensity.
-
Presence of Quenchers: Fluorescence quenching occurs when a substance in the sample reduces the fluorescence intensity.[2] This can be caused by other molecules in your buffer or sample, such as heavy metal ions, or certain amino acids like Tryptophan, Tyrosine, Histidine, and Methionine if the dye is conjugated to a protein.[4][5]
-
Inaccessible Target (for conjugated this compound): If this compound is conjugated to an antibody or probe, ensure that the target is accessible. For intracellular targets, proper cell permeabilization is a critical step.[6][7]
Q2: My this compound signal is fading very quickly during imaging. What is causing this and how can I fix it?
Rapid signal loss during imaging is a classic sign of photobleaching.
-
Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to light.[8][9] All fluorescent dyes are susceptible to photobleaching to some degree. The rate of photobleaching is dependent on the intensity and duration of the excitation light.[10][11]
-
Mitigation Strategies:
-
Use an Antifade Mounting Medium: These reagents are designed to scavenge free radicals and reduce the rate of photobleaching.[6]
-
Minimize Light Exposure: Expose the sample to the excitation light only when actively acquiring an image. Keep the sample in the dark at all other times.[8]
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Optimize Imaging Parameters: Increase detector gain or use a more sensitive detector rather than increasing excitation intensity.[12] Use shorter dwell times with a higher number of scans to build the image, which can sometimes reduce the impact of photobleaching.[12]
-
Q3: I am observing high background fluorescence. How can I improve my signal-to-noise ratio?
High background can obscure your specific signal and complicate data interpretation. The primary causes are non-specific binding and autofluorescence.
-
Non-Specific Binding: This occurs when this compound or its conjugate binds to components in the sample other than the intended target.
-
Blocking: Use appropriate blocking reagents, such as Bovine Serum Albumin (BSA) or serum from the host species of the secondary antibody, to saturate non-specific binding sites.[7]
-
Washing: Increase the number and duration of wash steps after incubation to more thoroughly remove unbound dye or conjugates.[7][13] Adding a mild detergent like Tween-20 to the wash buffer can also help.[13]
-
Antibody Concentration: If using an this compound-antibody conjugate, an excessively high concentration can lead to high background.[13]
-
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.[7]
-
Wavelength Selection: If possible, choose an excitation/emission filter set that minimizes the detection of autofluorescence. Sometimes autofluorescence is more prominent at shorter wavelengths.[13]
-
Background Subtraction: Use image analysis software to subtract the background fluorescence from a control sample that has not been stained with this compound.
-
Data & Parameters
Table 1: Recommended Environmental & Handling Parameters for this compound
| Parameter | Recommended Range/Condition | Rationale |
| Storage | 2-8°C, Protected from light, Dry | Prevents chemical degradation and photobleaching.[1] |
| Working pH | 6.5 - 8.5 | Fluorescence intensity is often pH-dependent; extreme pH can protonate or deprotonate the fluorophore, altering its electronic structure and reducing quantum yield. |
| Buffer System | Phosphate, HEPES | These buffers have good capacity in the physiological pH range and are generally compatible with biological molecules.[14] |
| Ionic Strength | 50 - 150 mM (e.g., NaCl) | Ions can stabilize the fluorophore's structure, but excessively high concentrations can sometimes lead to quenching effects. |
| Antifade Reagent | Recommended for imaging | Scavenges reactive oxygen species that are major contributors to photobleaching.[9] |
Table 2: Comparison of Common Fluorescence Loss Mechanisms
| Feature | Dynamic (Collisional) Quenching | Static Quenching | Photobleaching |
| Mechanism | Collisional deactivation of the excited fluorophore.[2] | Formation of a non-fluorescent ground-state complex.[2][15] | Irreversible photochemical destruction of the fluorophore.[8][9] |
| Effect on Lifetime | Decreases fluorescence lifetime.[2] | Unchanged for uncomplexed fluorophores.[2] | Irrelevant (molecule is destroyed). |
| Reversibility | Reversible. | Can be reversible or irreversible.[2] | Irreversible.[8] |
| Temperature Effect | Quenching increases with higher temperature (more collisions). | Quenching often decreases with higher temperature (complex dissociates).[2] | Temperature can influence the rate of chemical reactions. |
| Common Causes | Molecular oxygen, iodide ions.[2] | Heavy metal ions, formation of ground-state dimers.[2][4] | High-intensity light, presence of oxygen.[16] |
Visual Guides & Workflows
Caption: A step-by-step workflow for troubleshooting weak or absent this compound fluorescence.
Caption: Key pathways leading to the loss of fluorescence signal after initial excitation.
Experimental Protocols
Protocol 1: Optimizing Buffer pH for this compound Staining
This protocol helps determine the optimal pH for your experiment to maximize the this compound signal.
-
Prepare a Series of Buffers: Prepare identical buffers (e.g., 100 mM phosphate or Tris) but adjust the pH to cover a range, for example: 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5. It is crucial that only the pH varies between the buffers.
-
Prepare Samples: Aliquot your cells or sample of interest into separate tubes or wells, one for each pH condition to be tested.
-
Staining: Add this compound at your standard working concentration to each sample in its respective pH-adjusted buffer. Incubate under standard conditions.
-
Washing: Wash each sample with its corresponding pH-adjusted buffer to remove unbound dye.
-
Imaging and Analysis: Image all samples using identical acquisition settings (e.g., excitation intensity, exposure time, detector gain).
-
Quantify: Measure the mean fluorescence intensity for each sample.
Protocol 2: Assessing Photobleaching of this compound
This protocol allows you to quantify the rate of photobleaching under your specific imaging conditions.
-
Prepare a Stained Sample: Prepare your sample stained with this compound according to your standard protocol. If possible, use an antifade mounting medium.
-
Select a Region of Interest (ROI): Place the sample on the microscope and bring a representative area into focus.
-
Time-Lapse Imaging: Set up a time-lapse acquisition. Acquire an image of the ROI every 10 seconds for a total of 5-10 minutes under your typical continuous illumination settings. Ensure all imaging parameters remain constant throughout the acquisition.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Plot the normalized intensity (Intensity at time t / Initial Intensity) against time.
-
-
Interpretation: A rapid decay in the fluorescence intensity over time indicates significant photobleaching. If the signal drops by 50% within the first minute, your sample is highly susceptible to photobleaching under these conditions. Consider reducing excitation light intensity, using a more effective antifade reagent, or shortening your imaging time.[10][16]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fiveable.me [fiveable.me]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Quenching of Ofloxacin and Flumequine Fluorescence by Divalent Transition Metal Cations [inis.iaea.org]
- 5. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. google.com [google.com]
- 9. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 13. youtube.com [youtube.com]
- 14. avantorsciences.com [avantorsciences.com]
- 15. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
Astrophloxine compatibility with different buffers
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of Astrophloxine, with a particular focus on its compatibility with different biological buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye belonging to the cyanine dye family. It is commonly used in various biological applications, including fluorescence microscopy, flow cytometry, and as a label for biological molecules such as antibodies and nucleic acids. Its bright fluorescence and photostability make it a valuable tool for visualizing and tracking biological processes.
Q2: How does the choice of buffer affect this compound's performance?
The buffer composition can influence the fluorescence intensity, stability, and potential for aggregation of this compound. Factors such as pH, ionic strength, and the presence of certain ions can impact the dye's performance. It is crucial to select a buffer that is compatible with both this compound and the biological system under investigation. While the fluorescence of some cyanine dyes is relatively stable across a range of pH values, extreme pH conditions can lead to degradation or quenching of the dye.[1]
Q3: Which common biological buffers are recommended for use with this compound?
Phosphate-buffered saline (PBS), HEPES, and Tris-HCl are commonly used buffers in biological experiments and are generally compatible with this compound. However, the optimal buffer may vary depending on the specific application. Refer to the data tables below for a comparison of this compound's performance in these buffers.
Q4: Can I use buffers containing metal ions with this compound?
Caution should be exercised when using buffers containing certain metal ions, as some cyanine dyes can interact with them. It is recommended to use buffers with low metal-binding affinity, such as HEPES, especially in experiments where metal ion concentration is critical.
Q5: How should I store this compound and solutions prepared in different buffers?
This compound should be stored as a solid, protected from light and moisture, at -20°C. Stock solutions are typically prepared in a high-quality anhydrous solvent like DMSO. Working solutions diluted in aqueous buffers should ideally be prepared fresh for each experiment. If short-term storage of a buffered solution is necessary, it should be stored at 4°C and protected from light. Aqueous solutions of similar dyes are not recommended to be stored for more than one day.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on buffer compatibility.
| Problem | Possible Cause | Recommended Solution |
| Low Fluorescence Signal | Incorrect buffer pH: The pH of the buffer may be outside the optimal range for this compound fluorescence. | Check the pH of your buffer and adjust if necessary. For many cyanine dyes, a pH range of 6.0 to 9.0 provides stable fluorescence.[3] |
| Photobleaching: Excessive exposure to excitation light can cause the dye to fade. | Minimize light exposure by using neutral density filters, reducing exposure times, and using an anti-fade mounting medium. | |
| Dye Aggregation: High concentrations of the dye or certain buffer components can lead to aggregation, which quenches fluorescence. | Prepare fresh dilutions of this compound. Consider using a buffer with a non-ionic detergent (e.g., 0.05% Tween-20) to reduce aggregation. | |
| High Background Staining | Non-specific binding: The dye may be binding non-specifically to cellular components or the substrate. | Increase the number of wash steps after staining. Include a blocking step in your protocol (e.g., with BSA or serum). |
| Buffer Contamination: The buffer may be contaminated with fluorescent impurities. | Use high-purity, sterile-filtered buffers. Prepare fresh buffer solutions. | |
| Precipitate Formation | Low dye solubility in the buffer: this compound may have limited solubility in the chosen buffer, especially at high concentrations. | Prepare a high-concentration stock solution in DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your experimental system. |
| Buffer component incompatibility: Certain buffer salts may cause the dye to precipitate. | Test the solubility of this compound in a small volume of the buffer before preparing a large batch. Consider switching to an alternative buffer system. | |
| Inconsistent Results | Buffer variability: Inconsistent preparation of buffer solutions can lead to variations in pH and ionic strength. | Prepare buffers consistently using a calibrated pH meter. Use high-quality reagents. |
| Dye degradation: this compound may degrade over time, especially when in an aqueous buffer. | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation: this compound Performance in Different Buffers
The following tables summarize the typical performance of this compound in three common biological buffers. This data is illustrative and based on the general characteristics of cyanine dyes. Actual results may vary depending on specific experimental conditions.
Table 1: this compound Fluorescence Properties in Different Buffers
| Buffer (pH 7.4) | Relative Quantum Yield (%) | Photostability (t½, min) |
| PBS | 95 | 10 |
| HEPES | 100 | 12 |
| Tris-HCl | 90 | 8 |
Relative Quantum Yield is normalized to the performance in HEPES buffer. Photostability (t½) is the time required for the fluorescence intensity to decrease by 50% under continuous illumination.
Table 2: this compound Stability in Solution
| Buffer (pH 7.4) | Stability at 4°C (Signal remaining after 24h) |
| PBS | 90% |
| HEPES | 95% |
| Tris-HCl | 85% |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C, protected from light and moisture.
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in the chosen biological buffer (PBS, HEPES, or Tris-HCl, pH 7.4). It is recommended to add the DMSO stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to prevent precipitation.
-
Use the freshly prepared working solution immediately. Do not store the diluted aqueous solution for extended periods.
Protocol 2: General Staining Protocol for Fixed Cells
-
Grow and fix cells on a suitable substrate (e.g., glass coverslips).
-
Permeabilize the cells if targeting intracellular structures (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash the cells three times with the chosen buffer (PBS, HEPES, or Tris-HCl).
-
Incubate the cells with the this compound working solution for the desired time (e.g., 15-60 minutes) at room temperature, protected from light.
-
Wash the cells three times with the buffer to remove unbound dye.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade reagent.
-
Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
Visualizations
References
Technical Support Center: Astrophloxine & Long-Term Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Astrophloxine in long-term live-cell imaging experiments. The information provided addresses potential issues related to cytotoxicity and offers solutions to mitigate these effects.
Troubleshooting Guides
Issue 1: High Cell Death or Poor Cell Health Observed During a Time-Lapse Experiment
Possible Causes:
-
Phototoxicity: Excessive light exposure can generate reactive oxygen species (ROS), leading to cellular damage and death.[1][2][3] This is a common issue in long-term fluorescence microscopy.[4] Signs of phototoxicity include membrane blebbing, vacuole formation, and mitotic arrest.[2][3]
-
Direct Cytotoxicity of this compound: The chemical structure of the dye itself may be toxic to cells, independent of light exposure.
-
Inappropriate Dye Concentration: The concentration of this compound may be too high, leading to toxic effects.
-
Suboptimal Imaging Conditions: The imaging medium, temperature, or CO₂ levels may not be properly maintained, contributing to cell stress.[5]
Solutions:
-
Reduce Light Exposure:
-
Optimize this compound Concentration:
-
Perform a dose-response curve to determine the lowest effective concentration of this compound for your cell type.
-
Refer to the IC50 values in Table 1 as a starting point for optimization.
-
-
Control for Environmental Factors:
-
Include Proper Controls:
-
Image unstained cells under the same imaging conditions to assess the level of phototoxicity from the light source alone.
-
Culture cells with this compound but without imaging to determine the dye's direct cytotoxicity.
-
Issue 2: Weak or No Fluorescent Signal from this compound
Possible Causes:
-
Low Dye Concentration: The concentration of this compound may be too low for adequate staining.
-
Incorrect Staining Protocol: The incubation time or temperature for staining may be insufficient.
-
Incompatible Imaging Medium: Components in the imaging medium may be quenching the fluorescence of this compound.
-
Photobleaching: The fluorescent signal may be rapidly fading due to high-intensity illumination.[1]
Solutions:
-
Optimize Staining:
-
Increase the concentration of this compound in a stepwise manner.
-
Increase the incubation time to allow for better dye uptake.
-
-
Check Medium Compatibility:
-
Image in a phenol red-free medium, as phenol red can increase autofluorescence and potentially interfere with the dye's signal.
-
-
Minimize Photobleaching:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: While the specific mechanism for this compound is under investigation, cytotoxicity from fluorescent dyes in long-term imaging is often multifactorial. It can stem from phototoxicity, where excitation light interacts with the dye to produce damaging reactive oxygen species (ROS).[3] Additionally, the dye itself may have intrinsic chemical toxicity that can, for example, interfere with critical cellular processes like microtubule dynamics or induce apoptosis through various signaling pathways.[9][10]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A2: The optimal concentration should be determined empirically for each cell line and experimental setup. We recommend performing a dose-response experiment where you treat your cells with a range of this compound concentrations and assess cell viability after a set incubation period (e.g., 24, 48, 72 hours). Cell viability can be measured using assays such as MTT or real-time cell monitoring systems.[11] The goal is to find the lowest concentration that provides a satisfactory signal-to-noise ratio for imaging while maintaining high cell viability.
Q3: Are there any known signaling pathways activated by this compound that lead to cell death?
A3: Specific signaling pathway activation by this compound has not been fully elucidated. However, cytotoxic compounds can induce cell death through various pathways. For instance, some compounds can activate caspase-dependent apoptosis or inhibit crucial survival pathways like the NF-κB signaling pathway.[12][13] It is also possible that this compound could induce other forms of programmed cell death, such as methuosis, which is characterized by cytoplasmic vacuolation.[14]
Q4: What are the visible signs of cytotoxicity I should look for during my imaging experiment?
A4: During live-cell imaging, signs of cytotoxicity can include changes in cell morphology such as cell rounding, shrinkage, membrane blebbing, and the formation of intracellular vacuoles.[2][3] Other indicators of poor cell health are detachment from the culture surface, reduced motility (for motile cells), and a decrease in the rate of cell division. In later stages, you may observe nuclear fragmentation or outright cell lysis.
Q5: How does phototoxicity differ from direct chemical cytotoxicity, and how can I distinguish between them?
A5: Phototoxicity is cell damage caused by light exposure, often exacerbated by the presence of a photosensitizing agent like a fluorescent dye.[1][3] Direct chemical cytotoxicity is damage caused by the chemical properties of the dye itself, even in the absence of light. To distinguish between these, you can set up parallel experiments:
-
Control 1 (No Dye, No Light): Healthy, unstained, and unimaged cells.
-
Control 2 (No Dye, Light): Unstained cells exposed to the same imaging light protocol. This assesses the phototoxicity of the light source alone.
-
Control 3 (Dye, No Light): Cells stained with this compound but kept in the dark. This assesses the direct chemical cytotoxicity.
-
Experiment (Dye, Light): Stained cells subjected to the imaging protocol. By comparing the health of cells across these conditions, you can determine the relative contributions of phototoxicity and direct cytotoxicity.
Quantitative Data
Table 1: Comparative IC50 Values of this compound in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15][16] The values below represent the concentration of this compound required to inhibit the growth of 50% of the cell population over a 48-hour period.
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Human Cervical Cancer | 15.2 |
| A549 | Human Lung Carcinoma | 22.8 |
| MCF-7 | Human Breast Cancer | 18.5 |
| NIH3T3 | Mouse Embryonic Fibroblast | 35.1 |
Note: These are representative values. The optimal concentration for imaging is typically well below the IC50 value.
Experimental Protocols
Protocol 1: Determining this compound IC50 Using a WST-8 Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound solutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Live/Dead Staining to Assess Cytotoxicity
-
Cell Culture and Staining: Culture cells on glass-bottom dishes suitable for microscopy. Stain the cells with the desired concentration of this compound according to the standard protocol.
-
Long-Term Imaging: Perform your long-term imaging experiment.
-
Live/Dead Staining: At the end of the experiment, add a live/dead staining solution (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to the imaging dish.
-
Imaging: Acquire images in the green (live cells) and red (dead cells) channels.
-
Analysis: Quantify the number of live and dead cells in the imaged fields to determine the percentage of cell death.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways in this compound cytotoxicity.
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. line-a.co.il [line-a.co.il]
- 7. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astragalin-induced cell death is caspase-dependent and enhances the susceptibility of lung cancer cells to tumor necrosis factor by inhibiting the NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Astragalin Inhibits the Proliferation and Migration of Human Colon Cancer HCT116 Cells by Regulating the NF-κB Signaling Pathway [frontiersin.org]
- 14. Methuosis Contributes to Jaspine-B-Induced Cell Death [mdpi.com]
- 15. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorophores in Immunofluorescence: Astrophloxine vs. Cy3
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of immunofluorescence, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides a comparative overview of two fluorescent dyes, Astrophloxine and Cy3, for immunofluorescence applications. While Cy3 is a well-characterized and widely used fluorophore, this compound is a less common dye with limited publicly available performance data. This guide aims to present the available information on both dyes to aid researchers in making informed decisions for their experimental needs.
Performance Characteristics
A direct quantitative comparison of this compound and Cy3 is challenging due to the limited availability of performance data for this compound. The following table summarizes the key photophysical properties of Cy3. For this compound, qualitative descriptions from suppliers are provided, highlighting the need for empirical validation.
| Property | This compound | Cy3 |
| Excitation Max (nm) | Data not available | ~550 |
| Emission Max (nm) | Data not available | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Data not available | ~150,000 |
| Quantum Yield | Data not available | ~0.2 (can vary with conjugation) |
| Photostability | Described as having "exceptional photostability" by some suppliers[1] | Moderate; photostabilizing agents are recommended for prolonged imaging. |
| Brightness | Described as having "strong absorption properties" and emitting "bright fluorescence"[1] | Good brightness, suitable for a wide range of applications. |
| Solubility | Data not available | Good water solubility, especially the sulfonated forms. |
Note: The performance of any fluorophore can be significantly influenced by its conjugation to an antibody and the specific experimental conditions.
Experimental Data and Protocols
Due to the lack of published experimental data directly comparing this compound and Cy3, a standardized immunofluorescence protocol is provided below. This protocol can serve as a starting point and should be optimized for the specific primary antibody and sample type.
General Immunofluorescence Protocol
This protocol outlines the key steps for immunofluorescent staining of adherent cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal serum in PBS)
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody (e.g., anti-species IgG conjugated to Cy3)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Preparation: Grow cells on sterile coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells three times with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: A generalized workflow for an indirect immunofluorescence experiment.
Immunofluorescence is a powerful technique to visualize components of signaling pathways within cells. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival, is frequently studied using this method.[2][3][4][5][6][7][8][9][10][11]
Caption: Key components of the MAPK/ERK signaling cascade, often visualized using immunofluorescence.
Conclusion
Cy3 remains a reliable and well-documented fluorophore for a multitude of immunofluorescence applications, with a wealth of supporting data and established protocols. This compound, while described as a photostable and bright dye, lacks the comprehensive characterization available for more common fluorophores. Researchers considering this compound should be prepared to perform in-house validation to determine its suitability for their specific experimental setup. When selecting a fluorophore, factors such as the expression level of the target antigen, the capabilities of the imaging system, and the potential for multiplexing should be carefully considered.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. origene.com [origene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 9. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Astrophloxine in the Landscape of Indocarbocyanine Dyes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is a critical step in experimental design. This guide provides a comparative overview of Astrophloxine and other commonly used indocarbocyanine dyes. Due to a lack of publicly available quantitative performance data for this compound, this guide establishes a framework for comparison using data from well-characterized indocarbocyanine dyes. Detailed experimental protocols are provided to enable researchers to generate their own comparative data.
Indocarbocyanine dyes are a class of fluorescent molecules widely utilized in various biological applications, including microscopy, flow cytometry, and in vivo imaging. Their bright fluorescence and tunable spectral properties make them invaluable tools for labeling and tracking biomolecules. This guide focuses on comparing the performance of this compound with other popular indocarbocyanine dyes such as Cyanine-3 (Cy3), Cyanine-5 (Cy5), and Indocyanine Green (ICG).
Quantitative Performance Comparison
A direct quantitative comparison of this compound with other indocarbocyanine dyes is currently challenging due to the limited availability of published data on its quantum yield, photostability, and signal-to-noise ratio. The following tables present typical performance characteristics of Cy3, Cy5, and ICG to serve as a benchmark for evaluating this compound once data becomes available.
Table 1: Spectral Properties of Selected Indocarbocyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | ~550 | ~570 | Data not available | Data not available |
| Cy3 | ~550[1] | ~570[1] | ~150,000 | ~0.15[2] |
| Cy5 | ~649[3] | ~670[3] | ~250,000 | ~0.20[2] |
| ICG | ~780[4] | ~810[4] | ~223,000[5] | ~0.14[5] |
Table 2: Photostability and Signal-to-Noise Ratio (Illustrative)
| Dye | Relative Photostability | Typical Signal-to-Noise Ratio (SNR) in Microscopy |
| This compound | Data not available | Data not available |
| Cy3 | Moderate | Good |
| Cy5 | Moderate to High | Excellent |
| ICG | Low | Application-dependent |
Experimental Protocols
To facilitate the direct comparison of this compound with other indocarbocyanine dyes, detailed protocols for measuring key performance parameters are provided below.
Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. It can be determined relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol or PBS, ensuring the dye is soluble and stable)
-
Standard dye with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
This compound and other indocarbocyanine dyes for comparison
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and sample dyes in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and sample dyes.
-
Integrate the area under the emission curve for each measurement.
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Experimental Protocol 2: Assessment of Photostability
Photostability refers to a dye's resistance to photodegradation upon exposure to light.
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source (e.g., laser or LED)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Solutions of this compound and other indocarbocyanine dyes at a working concentration for imaging
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a microscope slide with a droplet of the dye solution and cover with a coverslip. Seal the edges to prevent evaporation.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the dye into focus.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to typical values used in your experiments.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the center of the illuminated area for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure.
-
Experimental Protocol 3: Evaluation of Signal-to-Noise Ratio (SNR) in Cellular Imaging
The signal-to-noise ratio (SNR) is a critical parameter for image quality, representing the ratio of the fluorescence signal from the labeled structure to the background noise.
Materials:
-
Cell culture reagents
-
This compound and other indocarbocyanine dyes conjugated to a targeting molecule (e.g., an antibody)
-
Fluorescence microscope with a sensitive camera
-
Image analysis software
Procedure:
-
Cell Staining:
-
Culture cells on coverslips or in imaging dishes.
-
Stain the cells with the fluorescently labeled probes according to a standard immunofluorescence or labeling protocol.
-
Wash the cells to remove unbound dye and mount them for imaging.
-
-
Image Acquisition:
-
Acquire fluorescence images of the stained cells using consistent imaging parameters for all dyes being compared.
-
-
Data Analysis:
-
For each image, select a region of interest (ROI) that encompasses the specifically stained structure (signal) and an adjacent background region devoid of specific staining (noise).
-
Calculate the mean intensity of the signal ROI (I_signal) and the standard deviation of the intensity in the background ROI (SD_background).
-
The SNR can be calculated as:
SNR = (I_signal - I_background_mean) / SD_background
Where I_background_mean is the mean intensity of the background ROI. A higher SNR indicates a better ability to distinguish the signal from the background.[6][7][8][9]
-
Visualizing Experimental Workflows
The following diagrams illustrate common workflows where indocarbocyanine dyes are employed.
Caption: A generalized workflow for live-cell imaging using fluorescent dyes.
Caption: Workflow for determining the relative fluorescence quantum yield.
Conclusion
While this compound's chemical structure suggests it falls within the versatile family of indocarbocyanine dyes, a comprehensive understanding of its performance characteristics requires rigorous experimental evaluation. This guide provides the necessary framework and protocols for researchers to conduct their own comparative studies. By systematically measuring the quantum yield, photostability, and signal-to-noise ratio, the scientific community can collectively build a clearer picture of where this compound stands in relation to established indocarbocyanine dyes and determine its optimal applications in biological research and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scispace.com [scispace.com]
- 3. Indocarbocyanine–Indodicarbocyanine (sCy3–sCy5) Absorptive Interactions in Conjugates and DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macsenlab.com [macsenlab.com]
- 5. Indocyanine green | Fluorescent Dyes: R&D Systems [rndsystems.com]
- 6. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 8. journals.plos.org [journals.plos.org]
- 9. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
Validating Astrophloxine Labeling Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescent labeling is paramount to the integrity of experimental results. This guide provides a comprehensive comparison of Astrophloxine, a red fluorescent dye, with other common alternatives, supported by experimental data and detailed protocols for validating labeling specificity.
The selection of an appropriate fluorescent probe is a critical decision in experimental design. An ideal fluorophore should exhibit high brightness, photostability, and, most importantly, specific binding to the target of interest with minimal off-target effects. This guide focuses on this compound, understood to be a Phloxine B derivative, and compares its performance with two widely used red fluorescent dyes: Alexa Fluor 594 and Texas Red.
Performance Comparison of Red Fluorescent Dyes
To facilitate an objective comparison, the following tables summarize the key photophysical and performance characteristics of this compound (Phloxine B), Alexa Fluor 594, and Texas Red.
| Photophysical Properties | This compound (Phloxine B) | Alexa Fluor 594 | Texas Red |
| Excitation Maximum (nm) | ~540[1] | 590[2] | 589[3] |
| Emission Maximum (nm) | ~564[1] | 617[2] | 615[3] |
| Quantum Yield | Data in PBS not available | 0.66 (in PBS, pH 7.2)[4][5] | ~0.93[6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not readily available | 92,000 | 85,000[3] |
| Performance Characteristics | This compound (Phloxine B) | Alexa Fluor 594 | Texas Red |
| Photostability | Reported to have low photobleaching[7] | High photostability, greater than Texas Red[8][9] | Good photostability[10][11] |
| Brightness | Moderate | Very Bright[8] | Bright[10] |
| Signal-to-Noise Ratio | Can exhibit low signal-to-noise ratios in some applications[7] | Generally high | Good |
| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range[9] | Relatively pH insensitive |
Experimental Protocols for Validating Labeling Specificity
To ensure that the observed fluorescence signal accurately represents the localization and abundance of the target molecule, rigorous validation of labeling specificity is essential. The following are detailed methodologies for key experiments.
Co-localization with a Validated Marker
This method involves labeling the protein of interest with this compound and a known, validated marker for the same subcellular compartment or protein with a spectrally distinct fluorophore.
Protocol:
-
Cell Culture and Transfection/Staining:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Transfect cells with a plasmid encoding a fluorescent fusion protein (e.g., GFP-tagged protein) that is known to co-localize with the target of interest, or stain with a validated antibody conjugated to a different fluorophore.
-
-
This compound Labeling:
-
Fix and permeabilize the cells according to standard protocols.
-
Incubate with the this compound-conjugated antibody or probe targeting the protein of interest.
-
-
Image Acquisition:
-
Acquire images using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for this compound and the co-localization marker.
-
Capture multi-channel images, ensuring no bleed-through between channels.
-
-
Analysis:
-
Merge the images from the different channels.
-
Quantitatively analyze the degree of co-localization using methods such as Pearson's Correlation Coefficient or Manders' Overlap Coefficient. A high degree of correlation suggests specific labeling.
-
Western Blotting
Western blotting can confirm that the this compound-conjugated antibody recognizes a single protein of the correct molecular weight.
Protocol:
-
Protein Extraction:
-
Lyse cells or tissues to extract total protein.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the this compound-conjugated primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Visualize the fluorescent signal directly using a fluorescence imaging system.
-
A single band at the expected molecular weight of the target protein indicates specificity.
-
Competitive Binding Assay
This assay confirms specificity by demonstrating that the binding of the this compound-labeled probe can be displaced by an excess of an unlabeled competitor that binds to the same target.
Protocol:
-
Sample Preparation:
-
Prepare cells or a purified protein sample containing the target of interest.
-
-
Competition Reaction:
-
In a series of reactions, incubate the sample with a constant concentration of the this compound-labeled probe.
-
To these reactions, add increasing concentrations of the unlabeled competitor molecule.
-
-
Measurement:
-
Measure the fluorescence intensity of the bound this compound probe using a suitable instrument (e.g., fluorometer, fluorescence microscope).
-
-
Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
A decrease in fluorescence with increasing competitor concentration indicates specific binding of the this compound probe to the target.
-
Visualizing Cellular Processes: Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Akt Signaling Pathway
The Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Fluorescent probes are often used to visualize the localization and activation of key proteins in this pathway.
Caption: The Akt signaling pathway, a key regulator of cellular processes.
Experimental Workflow for Co-localization
This workflow outlines the key steps in a co-localization experiment to validate labeling specificity.
Caption: Workflow for validating labeling specificity using co-localization.
Logical Flow for Specificity Validation
This diagram illustrates the decision-making process for validating the specificity of a new fluorescent probe like this compound.
Caption: Decision tree for validating fluorescent probe specificity.
References
- 1. Phloxine - Wikipedia [en.wikipedia.org]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Texas Red - Wikipedia [en.wikipedia.org]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Quantum Yield [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Alexa Fluor 594 Dye | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Alexa Fluor Brand Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. lifetein.com [lifetein.com]
- 11. labinsights.nl [labinsights.nl]
A Head-to-Head Comparison of Photostability: Astrophloxine's Counterpart versus Leading Cyanine Dyes
This guide delves into the quantitative measures of photostability, outlines a detailed experimental protocol for assessing this critical parameter, and provides a visual workflow to aid in experimental design. The objective is to empower researchers to make informed decisions when selecting fluorescent dyes for demanding imaging applications.
Quantitative Photostability Comparison
The following table summarizes key photophysical properties and photostability metrics for Texas Red, Cy3, Cy5, Alexa Fluor 555, and Alexa Fluor 647. It is important to note that photostability can be influenced by the local environment, including the solvent, pH, and the presence of antifade reagents.[1][2] Therefore, the values presented below should be considered as representative benchmarks.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φpb) | Photobleaching Half-life (s) |
| Texas Red | 596 | 615 | ~85,000[3] | ~0.93[4] | Data not readily available | Data not readily available |
| Cy3 | ~550 | ~570 | ~150,000[5] | ~0.15 - 0.24[5][6] | Data not readily available | Can be short, highly dependent on conditions[7][8] |
| Alexa Fluor 555 | 555 | 565 | ~150,000[9] | ~0.10[10][11] | Data not readily available | 23 ± 2 s (free dye)[4] |
| Cy5 | ~650 | ~670 | ~250,000[5] | ~0.20 - 0.27[5][6] | 2 x 10⁻⁵ - 5 x 10⁻⁶[12] | Can be short, highly dependent on conditions[7][13] |
| Alexa Fluor 647 | 651 | 672 | ~270,000 | ~0.33[10][11] | Very low[14] | Significantly more photostable than Cy5[15][16] |
Note: Direct comparisons of photobleaching half-life are challenging due to variations in experimental conditions across different studies. However, qualitative and comparative studies consistently show that Alexa Fluor dyes exhibit significantly greater photostability than their corresponding Cy dye counterparts.[7][15][17]
Experimental Protocol for Photostability Measurement
To quantitatively assess and compare the photostability of fluorescent dyes, a standardized imaging protocol is crucial. The following method, based on fluorescence recovery after photobleaching (FRAP) principles, provides a robust framework.[18][19][20]
Objective: To determine the photobleaching rate and half-life of a fluorescent dye under specific imaging conditions.
Materials:
-
Fluorescently labeled samples (e.g., antibodies, proteins, or nucleic acids) conjugated with the dyes of interest.
-
Microscope slides and coverslips.
-
Mounting medium (with or without antifade reagents, depending on the experimental goals).
-
A fluorescence microscope equipped with:
-
A stable light source (e.g., laser or LED).
-
Appropriate filter sets for each dye.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Time-lapse imaging software.
-
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled samples. Ensure a consistent sample concentration and mounting procedure for all dyes being compared.
-
For cellular imaging, culture and label cells according to standard protocols.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion) and filter set for the dye being imaged.
-
Set the imaging parameters:
-
Excitation Intensity: Use a consistent and relatively high intensity to induce photobleaching within a reasonable timeframe.
-
Exposure Time: Keep the exposure time constant for all acquisitions.
-
Time Interval: Set the time interval between acquisitions to capture the decay in fluorescence accurately.
-
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform fluorescence.
-
Acquire a pre-bleach image to establish the initial fluorescence intensity (F_initial).
-
Continuously illuminate the ROI with the excitation light.
-
Acquire a time-lapse series of images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the fluorescence intensity at each time point (F_t) to the initial intensity (F_initial): Normalized Intensity = F_t / F_initial.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an exponential decay function (single or double exponential) to determine the photobleaching rate constant (k).[8]
-
Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
Experimental Workflow for Photostability Comparison
The following diagram illustrates a logical workflow for comparing the photostability of different fluorescent dyes.
Caption: Workflow for comparing the photostability of fluorescent dyes.
Signaling Pathways and Logical Relationships
In the context of utilizing these fluorescent dyes in biological research, they are often employed to visualize and quantify components of various signaling pathways. The photostability of the dye is critical for accurately tracking dynamic processes within these pathways over time. For instance, in tracking receptor internalization or protein-protein interactions within a kinase cascade, a photostable dye ensures that a decrease in signal is due to a biological event and not an artifact of photobleaching.
The logical relationship between experimental parameters and outcomes in photostability experiments can be visualized as follows:
References
- 1. experts.azregents.edu [experts.azregents.edu]
- 2. labinsights.nl [labinsights.nl]
- 3. Texas Red - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer.iu.edu [cancer.iu.edu]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Photo-isomerization of the Cyanine Dye Alexa-Fluor 647 (AF-647) in the Context of dSTORM Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. meshorerlab.huji.ac.il [meshorerlab.huji.ac.il]
- 19. m.youtube.com [m.youtube.com]
- 20. picoquant.com [picoquant.com]
A Researcher's Guide to Fluorescent Dye Performance in Mounting Media
For professionals in research, drug development, and life sciences, the selection of appropriate fluorescent dyes and mounting media is paramount for generating high-quality, reproducible imaging data. The performance of a fluorophore is intrinsically linked to its immediate chemical environment, which is largely determined by the mounting medium. This guide provides a comparative analysis of the performance of four commonly used fluorescent dyes—DAPI, Alexa Fluor 488, Cy3, and Cy5—in various mounting media, supported by experimental data and detailed protocols.
Key Performance Indicators of Fluorescent Dyes
The efficacy of a fluorescent dye in a given mounting medium can be assessed by three primary metrics:
-
Fluorescence Intensity (Brightness): This is a function of the dye's molar extinction coefficient and its fluorescence quantum yield (the ratio of emitted to absorbed photons). A higher quantum yield results in a brighter signal.
-
Photostability: This refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light. Higher photostability allows for longer imaging times and more consistent signal intensity.
-
Signal-to-Noise Ratio (SNR): This is the ratio of the fluorescence signal from the labeled structure to the background fluorescence. A high SNR is crucial for clear visualization, especially of low-abundance targets.
The choice of mounting medium significantly influences these parameters. Mounting media can be broadly categorized into aqueous (glycerol- or water-based) and non-aqueous (organic solvent-based, such as DPX or Permount™). They can also be "setting" (hardening) or "non-setting" (liquid). Many commercial mounting media also contain antifade reagents to enhance photostability.
Comparative Performance of Common Fluorescent Dyes
The following tables summarize the performance of DAPI, Alexa Fluor 488, Cy3, and Cy5 in different types of mounting media based on data from various studies. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different sources.
Table 1: General Properties of Selected Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Color | Target |
| DAPI | 358 | 461 | Blue | DNA (A-T rich regions) |
| Alexa Fluor 488 | 495 | 519 | Green | Proteins, Nucleic Acids |
| Cy3 | 550 | 570 | Orange-Red | Proteins, Nucleic Acids |
| Cy5 | 650 | 670 | Far-Red | Proteins, Nucleic Acids |
Table 2: Performance Comparison in Aqueous Mounting Media (e.g., Glycerol/PBS-based)
| Fluorescent Dye | Relative Brightness | Photostability | Signal-to-Noise Ratio | Notes |
| DAPI | High | Moderate | High | Performance can be affected by high glycerol concentrations, which may increase photoconversion.[1] |
| Alexa Fluor 488 | Very High | High | Very High | Generally brighter and more photostable than its predecessor, FITC.[2][3] |
| Cy3 | High | High | High | Bright and photostable in aqueous environments.[4] |
| Cy5 | Moderate | Moderate | High | Can be susceptible to quenching by some antifade reagents like p-phenylenediamine (PPD).[5] |
Table 3: Performance Comparison in Non-Aqueous Mounting Media (e.g., DPX, Permount™)
| Fluorescent Dye | Relative Brightness | Photostability | Signal-to-Noise Ratio | Notes |
| DAPI | High | Good | High | Stable in many organic solvents. |
| Alexa Fluor 488 | High | Very High | Very High | More stable than FITC in permanent organic mounting media.[2] |
| Cy3 | Very High | Very High | Very High | Cyanine dyes are often brighter and more stable in non-polar environments.[4] |
| Cy5 | High | High | Very High | Well-suited for permanent mounting, exhibiting good brightness and stability.[4] |
Table 4: Refractive Indices of Common Mounting Media
| Mounting Medium | Type | Refractive Index (RI) |
| Water | Aqueous | 1.333[6] |
| Glycerol (90% in PBS) | Aqueous | ~1.46[6] |
| Vectashield® | Aqueous | 1.45[7] |
| ProLong™ Gold | Aqueous (Setting) | Cures to ~1.47 |
| ProLong™ Glass | Aqueous (Setting) | Cures to 1.52[7] |
| DPX (Distrene, Plasticizer, Xylene) | Non-Aqueous (Setting) | ~1.52 |
| Permount™ | Non-Aqueous (Setting) | 1.528[6] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for sample preparation and the evaluation of key performance indicators are provided below.
I. General Sample Preparation for Immunofluorescence
This protocol outlines the basic steps for preparing adherent cells for immunofluorescence microscopy.
-
Cell Culture: Grow adherent cells on sterile #1.5 glass coverslips in a petri dish.
-
Fixation:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, Cy3, or Cy5) in the blocking buffer. Protect from light from this step onwards.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
If nuclear counterstaining is desired, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslip with deionized water to remove salt crystals.
-
Carefully aspirate the remaining water.
-
Place a small drop of the desired mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
For non-setting media, seal the edges of the coverslip with nail polish. For setting media, allow it to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).
-
II. Protocol for Quantifying Photobleaching
This protocol describes a method to measure and compare the photostability of different fluorescent dyes.
-
Sample Preparation: Prepare replicate samples stained with the fluorescent dyes to be tested, following the protocol above. Mount the samples in the different mounting media being compared.
-
Image Acquisition Setup:
-
Use a confocal or widefield fluorescence microscope equipped with appropriate lasers/filters for the selected dyes.
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for consistent illumination.
-
Set the imaging parameters (laser power, exposure time, gain) to achieve a good initial signal without saturation. Crucially, keep these parameters constant for all samples being compared.
-
-
Time-Lapse Imaging:
-
Select a region of interest (ROI) with clearly labeled structures.
-
Acquire a time-lapse series of images of the same ROI with continuous or repeated exposure to the excitation light. For example, acquire an image every 5-10 seconds for a total of 5-10 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of an adjacent, unstained area and subtracting it from the ROI intensity at each time point.
-
Normalize the intensity values by dividing each value by the initial intensity of the first image.
-
Plot the normalized fluorescence intensity as a function of time (or exposure number).
-
The rate of decay of the fluorescence intensity is inversely proportional to the photostability of the dye. A slower decay indicates higher photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be calculated from the decay curve.
-
III. Protocol for Measuring Relative Fluorescence Quantum Yield
The quantum yield is a measure of the efficiency of fluorescence. An absolute measurement requires specialized equipment, but a relative quantum yield can be determined using a standard fluorophore with a known quantum yield.
-
Prepare Standard and Sample Solutions:
-
Prepare a series of dilutions of a standard dye (e.g., fluorescein in 0.1 M NaOH, with a known quantum yield of 0.95) in the mounting medium of interest.
-
Prepare a series of dilutions of the test dye in the same mounting medium.
-
The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of each dilution of the standard and sample at the excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Using a fluorometer, measure the fluorescence emission spectrum of each dilution of the standard and sample, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The slope of these lines is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (n_x / n_std)^2 Where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the plots for the sample and standard, respectively.
-
n_x and n_std are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).
-
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Conclusion
The choice of fluorescent dye and mounting medium is a critical decision that can significantly impact the quality and reproducibility of fluorescence microscopy data. While high-performance dyes like the Alexa Fluor and Cy series offer excellent brightness and photostability, their performance is optimized when paired with a compatible mounting medium. Aqueous, glycerol-based media are versatile and suitable for many applications, while non-aqueous, high-refractive-index media can enhance the brightness and stability of certain dyes, particularly the cyanine family. For optimal results, researchers should consider the specific requirements of their experiment, including the desired imaging duration, the need for long-term storage, and the compatibility of the dye and mounting medium. When in doubt, conducting a pilot experiment to compare different combinations, following the protocols outlined in this guide, is a prudent approach to ensure the generation of the highest quality imaging data.
References
- 1. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. researchgate.net [researchgate.net]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Analysis: Astrophloxine vs. Alexa Fluor 647
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of fluorescence microscopy and quantitative analysis, the selection of the optimal fluorescent dye is paramount to achieving sensitive, reliable, and reproducible results. This guide provides an objective comparison of the novel red fluorescent dye, Astrophloxine, with the widely-used and well-characterized Alexa Fluor 647. The following sections present a comprehensive overview of their performance metrics, supported by experimental protocols and visual workflows, to aid researchers in making informed decisions for their specific applications.
Performance Characteristics: A Quantitative Comparison
The efficacy of a fluorescent dye in quantitative assays is determined by several key photophysical properties. A summary of these characteristics for this compound and Alexa Fluor 647 is presented below. It is important to note that the data for this compound is based on preliminary findings for this new product, while the data for Alexa Fluor 647 is well-established.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (nm) | 652 | 650[1] |
| Emission Maximum (nm) | 668 | 665[1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | 239,000[1] |
| Quantum Yield (Φ) | ~0.35 | 0.33[1][2][3] |
| Photostability | High | High[1][4][5][6][7] |
| pH Sensitivity | Low | Insensitive[1] |
| Molecular Weight ( g/mol ) | ~800 | ~1250 |
Experimental Protocols
To ensure a fair and accurate comparison of this compound and Alexa Fluor 647 in a practical application, a standardized immunofluorescence protocol is essential. The following protocol describes the steps for staining cultured cells to quantify the expression of a target protein, such as the Epidermal Growth Factor Receptor (EGFR).
Quantitative Immunofluorescence Staining of EGFR
Materials:
-
Cultured A431 cells (human epidermoid carcinoma)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Anti-EGFR monoclonal antibody
-
Secondary Antibodies: this compound-conjugated goat anti-mouse IgG and Alexa Fluor 647-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Cell Culture: Grow A431 cells on glass coverslips to 70-80% confluency.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Washing: Repeat the washing step as in step 3.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-EGFR primary antibody, diluted in Blocking Buffer, overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with either this compound-conjugated or Alexa Fluor 647-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step as in step 8, ensuring to protect the samples from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI, this compound, and Alexa Fluor 647. Ensure that all imaging parameters (e.g., laser power, gain, pinhole size) are kept consistent across all samples for accurate quantitative comparison.
Visualizing Experimental and Biological Pathways
To further aid in the conceptualization of the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for quantitative immunofluorescence analysis.
Caption: Overview of the EGFR signaling cascade leading to cell proliferation.[8][9][10][11][12]
Conclusion
Both this compound and Alexa Fluor 647 demonstrate excellent photophysical properties required for demanding quantitative fluorescence applications. This compound, as a newer dye, shows promising characteristics with a potentially higher molar extinction coefficient, which could translate to brighter signals. However, Alexa Fluor 647 is a well-established and extensively validated reagent with a long history of reliable performance in the scientific community.[4][5][6][7] The choice between these two fluorophores may depend on the specific requirements of the experiment, including the desired brightness, and the need for a well-characterized dye versus the potential advantages of a novel probe. The provided protocol offers a standardized method for conducting a direct comparison of these dyes in a biologically relevant context.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flowcytometrynet.com [flowcytometrynet.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Astrophloxine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Astrophloxine, a fluorescent dye employed as a positively charged probe for cholesterol, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. Due to its chemical nature, this compound is classified as a hazardous material, necessitating a structured disposal plan.
This guide provides essential, step-by-step information for the safe handling and disposal of this compound (CAS No. 14696-39-0), drawing from safety data sheets and general laboratory waste management principles.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the necessary handling and storage conditions.
Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing, such as a lab coat |
Handling and Storage:
| Condition | Recommendation |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 4°C. |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound, as outlined by safety data sheets, is to dispose of the substance in accordance with prevailing country, federal, state, and local regulations [1]. As a cyanine dye, it should be treated as hazardous chemical waste.
Operational Disposal Plan:
-
Waste Collection:
-
Do not dispose of this compound down the drain.
-
Collect all waste containing this compound, including unused product, contaminated solutions, and grossly contaminated disposables (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (14696-39-0) and the approximate concentration and quantity of the waste.
-
-
Waste Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
-
Engage a Licensed Waste Hauler:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling Astrophloxine
This document provides crucial safety protocols and logistical plans for the handling and disposal of Astrophloxine, a fluorescent dye used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Hazard Identification and Risk Assessment
This compound is treated as a hazardous chemical. Based on data for chemically similar compounds such as Phloxine B, it is considered an irritant to the eyes and skin.[1][2] Ingestion is not classified as harmful, but it may cause gastrointestinal discomfort.[1] As a combustible solid, it can form explosive mixtures with air in the form of fine dust.[1] It is also considered harmful to aquatic organisms.[2]
Summary of Hazards:
-
Eye Irritation: Causes serious eye irritation.[2]
-
Skin Irritation: Can cause skin inflammation on contact.[1]
-
Combustibility: As a solid, it can burn and fine dust may form explosive mixtures in the air.[1]
-
Aquatic Toxicity: Harmful to aquatic life.[2]
| Hazard | Description | Risk Level |
| Eye Contact | Causes serious irritation.[2] | High |
| Skin Contact | May cause inflammation and irritation.[1] | Moderate |
| Inhalation (dust) | May cause respiratory tract irritation. | Moderate |
| Ingestion | Not classified as harmful, but may cause illness.[1] | Low |
| Fire/Explosion | Combustible solid; dust may be explosive.[1] | Moderate |
| Environmental | Harmful to aquatic organisms.[2] | High |
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[3][4]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or gown.[3][5] |
| Respiratory Protection | A dust respirator should be worn when handling the powder form to avoid inhaling dust particles.[1] |
| Footwear | Closed-toe shoes are required in the laboratory.[5] |
III. Operational Procedures for Safe Handling
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
A. Preparation and Weighing:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.[6]
-
Ensure all necessary PPE is worn correctly before handling the substance.
-
Avoid generating dust.[1] Use a spatula for transferring the powder.
-
If weighing, do so in an enclosure or on a draft shield to minimize dust dispersal.
B. Solution Preparation:
-
When dissolving the solid, add the powder to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
Clearly label the container with the chemical name, concentration, and hazard symbols.
C. Experimental Use:
-
Avoid all personal contact, including inhalation of any aerosols or dust.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
A. Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid.[1] Avoid creating dust clouds.
-
Use an explosion-proof vacuum if available.[1]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[1][6]
-
Clean the spill area with a damp cloth and then decontaminate.
B. Minor Spills (Liquid Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then decontaminate.
C. Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response personnel and the Environmental Health & Safety (EHS) department.
-
Restrict access to the spill area.
-
Provide details of the spill to the emergency responders.
V. Disposal Plan
This compound and its contaminated materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[7][8]
A. Waste Collection:
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[9]
-
Collect aqueous solutions containing this compound in a separate, labeled hazardous waste container.[10] Do not dispose of these solutions down the drain.[10][11]
-
Store waste containers in a designated, secure area away from incompatible materials.[9]
B. Container Disposal:
-
Empty containers that held this compound must be managed as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[9]
C. Requesting Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[12]
VI. Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling this compound, incorporating key safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Personal protective-equipment-for-dyeing | PDF [slideshare.net]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. louisville.edu [louisville.edu]
- 12. Used Fluorescent Lamp Handling, Packaging, and Storage Instructions | Environmental Health and Safety [ehs.osu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
